ONO-8590580
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGJMHPGMVUEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ONO-8590580: A Technical Guide to its Discovery and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8590580 is a novel, orally bioavailable and selective negative allosteric modulator (NAM) of the GABAAα5 receptor.[1][2][3] GABAergic signaling, particularly through α5 subunit-containing GABAA receptors which are highly expressed in the hippocampus, plays a crucial role in cognitive processes.[1][4] Enhanced GABAergic function is associated with cognitive deficits observed in conditions like Alzheimer's disease.[5] this compound represents a promising therapeutic strategy for cognitive enhancement by selectively dampening the inhibitory tone in brain regions critical for learning and memory. This document provides a comprehensive overview of the discovery, synthesis pathway, and preclinical characterization of this compound.
Discovery and Lead Optimization
The discovery of this compound stemmed from a lead optimization program aimed at identifying a potent and selective GABAAα5 NAM with favorable pharmacokinetic properties.[2] The initial lead compound, while demonstrating activity, suffered from metabolic instability. Through systematic structure-activity relationship (SAR) studies, researchers focused on modifying the compound to improve its metabolic profile, functional selectivity, and absorption, distribution, metabolism, and excretion (ADME) properties.[2] This iterative process of chemical synthesis and biological testing culminated in the identification of this compound, a molecule with high binding affinity for the GABAAα5 receptor, potent negative allosteric modulatory activity, and good subtype selectivity.[4]
Synthesis Pathway
The chemical synthesis of this compound, scientifically known as 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine, involves a multi-step process. The core of the molecule is a substituted benzimidazole (B57391) ring, which is functionalized with a cyclopropylmethyl group, a fluorine atom, a methyl group, and an amino group linked to a substituted pyridine (B92270) ring. The synthesis strategy focuses on the sequential construction of these key structural features.
While the specific, step-by-step synthesis protocol with reaction conditions and yields is detailed in the specialized chemical literature (see Bioorg Med Chem Lett. 2020 Nov 15;30(22):127536), a generalized pathway can be inferred based on common organic synthesis methodologies for similar heterocyclic compounds. The synthesis would likely involve the formation of the benzimidazole core, followed by N-alkylation with cyclopropylmethyl bromide, and a coupling reaction (such as a Buchwald-Hartwig amination) to connect the benzimidazole and pyridine moieties.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors containing the α5 subunit.[1][4][5] Unlike competitive antagonists that directly block the GABA binding site, NAMs like this compound bind to a different site on the receptor complex and reduce the ability of GABA to open the chloride channel. This selective reduction of GABAergic inhibition in the hippocampus is thought to be the primary mechanism underlying its pro-cognitive effects. Specifically, by reducing the tonic inhibition mediated by GABAAα5 receptors, this compound is believed to enhance synaptic plasticity, a cellular mechanism crucial for learning and memory. One key measure of synaptic plasticity is long-term potentiation (LTP), and this compound has been shown to augment tetanus-induced LTP in rat hippocampal slices.[1][4]
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data supporting its potency, selectivity, and in vivo efficacy.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 7.9 nM | Recombinant human α5-containing GABAA receptors | [4][5] |
| Functional Activity (EC50) | 1.1 nM | GABA-induced Cl- channel activity | [4][5] |
| Maximal Inhibition | 44.4% | GABA-induced Cl- channel activity | [4][5] |
| Hippocampal Occupancy | 40-90% | Rat (in vivo) | [1][4][5] |
| LTP Enhancement | Significant augmentation at 300 nM | Rat hippocampal slices | [1][4] |
| Passive Avoidance Test | Significant prevention of MK-801-induced memory deficit (3-20 mg/kg, p.o.) | Rat | [1][4] |
| 8-Arm Radial Maze Test | Effective in improving cognitive deficit induced by scopolamine (B1681570) and MK-801 (20 mg/kg, p.o.) | Rat | [1][4] |
Experimental Protocols
The following sections provide an overview of the methodologies for the key experiments cited in the preclinical evaluation of this compound.
GABAAα5 Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound for the GABAAα5 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human GABAAα5 receptors are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand that specifically binds to the benzodiazepine site of GABAAα5 receptors (e.g., [3H]-L-655,708) is incubated with the membranes in the presence of varying concentrations of this compound.
-
Separation and Quantification: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Long-Term Potentiation (LTP) in Rat Hippocampal Slices
This electrophysiological experiment assesses the effect of this compound on synaptic plasticity.
Methodology:
-
Slice Preparation: Transverse slices of the rat hippocampus are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
Electrophysiology: A stimulating electrode is placed to activate the Schaffer collateral pathway, and a recording electrode measures the field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
-
LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced by a high-frequency train of electrical stimuli (tetanus).
-
Drug Application: The experiment is performed in the presence and absence of this compound (300 nM) to assess its effect on the magnitude and duration of LTP.
In Vivo Cognitive Behavioral Tests
This test evaluates the effect of this compound on learning and memory in an aversive situation.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a door.
-
Training: A rat is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
Drug Administration: this compound is administered orally before the training session to assess its ability to prevent memory deficits induced by agents like MK-801.
This test assesses spatial working and reference memory.
Methodology:
-
Apparatus: A maze with a central platform and eight arms radiating outwards. Some arms are baited with a food reward.
-
Procedure: A food-deprived rat is placed in the center of the maze and allowed to explore the arms to find the food.
-
Memory Assessment: Working memory is assessed by the ability of the rat to avoid re-entering arms it has already visited in a single trial. Reference memory is evaluated by the ability to learn which arms are never baited.
-
Drug Administration: this compound is administered before the test to evaluate its effect on improving cognitive deficits induced by scopolamine or MK-801.
Conclusion
This compound is a potent and selective GABAAα5 negative allosteric modulator that has demonstrated pro-cognitive effects in preclinical models. Its ability to enhance synaptic plasticity and improve performance in learning and memory tasks suggests its potential as a therapeutic agent for cognitive disorders. The data summarized in this guide provides a strong rationale for the continued investigation of this compound in clinical settings.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of ONO-8590580
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of the GABAA α5 receptor. This document details the binding affinity, in vitro and in vivo potency, and the pharmacological effects of this compound, offering insights into its potential as a therapeutic agent for cognitive disorders.
Core Compound Profile: this compound
This compound, chemically identified as 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine, has emerged from a focused drug discovery program aimed at enhancing cognitive function by modulating the GABAA α5 receptor.[1] This receptor subtype is highly expressed in the hippocampus and is critically involved in learning and memory processes.[1][2][3] Negative allosteric modulation of GABAA α5 receptors is a promising strategy for improving cognitive deficits.[2][3]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Receptor/Assay | Value |
| Binding Affinity (Ki) | Recombinant human GABAA α5-containing receptors | 7.9 nM[1][2][3] |
| Functional Potency (EC50) | GABA-induced Cl- channel activity | 1.1 nM[1][2][3] |
| Maximum Inhibition | GABA-induced Cl- channel activity | 44.4%[1][2][3] |
Table 2: In Vivo Receptor Occupancy and Efficacy of this compound in Rats
| Parameter | Model | Dose (p.o.) | Result |
| Hippocampal GABAA α5 Occupancy | Healthy Rats | 1-20 mg/kg | 40-90% at 1 hour post-dose[1][2][3] |
| Cognitive Enhancement | MK-801-induced memory deficit (Passive Avoidance) | 3-20 mg/kg | Significant prevention of memory deficit[1][2] |
| Cognitive Enhancement | Scopolamine (B1681570)/MK-801-induced deficit (8-Arm Radial Maze) | 20 mg/kg | Improvement in cognitive deficit[1][2] |
Table 3: Preclinical Safety Profile of this compound in Rats
| Parameter | Model | Dose (p.o.) | Result |
| Anxiogenic-like Effects | Elevated Plus Maze Test | 20 mg/kg | No significant effects[1][2] |
| Proconvulsant Effects | Pentylenetetrazole-induced Seizure Test | 20 mg/kg | No significant effects[1][2] |
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors that contain the α5 subunit. In the hippocampus, these receptors play a key role in mediating tonic inhibition, which can dampen neuronal excitability and long-term potentiation (LTP), a cellular correlate of learning and memory. By binding to the α5-containing GABAA receptors, this compound reduces the influx of chloride ions in response to GABA. This reduction in inhibition is thought to enhance synaptic plasticity and improve cognitive functions.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize this compound.
-
Objective: To determine the binding affinity (Ki) of this compound for human GABAA α5 receptors.
-
Methodology:
-
Membranes from HEK293 cells stably expressing recombinant human GABAA receptors containing the α5 subunit were used.
-
A radioligand competition binding assay was performed using [3H]-flumazenil as the radioligand.
-
Membranes were incubated with various concentrations of this compound and the radioligand.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.
-
Bound and free radioligand were separated by rapid filtration.
-
The radioactivity of the filters was measured by liquid scintillation counting.
-
IC50 values were calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional activity of this compound on GABA-induced chloride currents.
-
Methodology:
-
Whole-cell patch-clamp recordings were performed on HEK293 cells expressing human GABAA α5β3γ2 receptors.
-
Cells were clamped at a holding potential of -60 mV.
-
GABA was applied to elicit a chloride current.
-
This compound was co-applied with GABA at various concentrations.
-
The modulation of the GABA-induced current by this compound was measured.
-
EC50 and maximum inhibition values were determined from the concentration-response curve.
-
-
Objective: To measure the extent of GABAA α5 receptor occupancy by this compound in the brain.
-
Methodology:
-
Rats were orally administered with this compound at doses ranging from 1 to 20 mg/kg.
-
At 1 hour post-administration, a radiolabeled tracer specific for the GABAA α5 receptor was injected intravenously.
-
After a defined period for tracer distribution, the animals were euthanized, and the brains were dissected.
-
The radioactivity in the hippocampus (a region rich in α5 subunits) and a reference region (with low α5 expression) was measured.
-
Receptor occupancy was calculated based on the reduction of specific tracer binding in the hippocampus of this compound-treated animals compared to vehicle-treated controls.
-
-
Objective: To evaluate the efficacy of this compound in animal models of cognitive impairment.
-
Protocols:
-
Passive Avoidance Test:
-
Rats were placed in a two-compartment apparatus (light and dark).
-
During the training session, upon entering the dark compartment, the rats received a mild foot shock.
-
24 hours later, in the testing session, the latency to enter the dark compartment was measured.
-
Cognitive impairment was induced by administering MK-801 before the training session.
-
This compound or vehicle was administered before the cognitive impairing agent.
-
An increase in the latency to enter the dark compartment in the this compound-treated group indicated a reversal of the memory deficit.
-
-
Eight-Arm Radial Maze Test:
-
Food-deprived rats were trained to find food pellets located at the end of each of the eight arms of the maze.
-
Once trained, cognitive deficits were induced by scopolamine or MK-801.
-
This compound or vehicle was administered before the trial.
-
The number of working memory errors (re-entry into an already visited arm) was recorded.
-
A reduction in the number of errors in the this compound-treated group demonstrated improved cognitive performance.
-
-
Experimental and Drug Discovery Workflow
The development of this compound followed a structured workflow from initial hit identification to preclinical candidate selection, focusing on optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Insights
While the detailed SAR of the analog series leading to this compound is proprietary, published research indicates that the optimization process focused on achieving a balance of several key properties.[4] The core scaffold was modified to enhance binding affinity for the GABAA α5 receptor while maintaining or improving selectivity over other GABAA receptor subtypes (α1, α2, and α3), which are associated with sedation, anxiolysis, and myorelaxation.[4] Furthermore, chemical modifications were introduced to improve metabolic stability and oral bioavailability, culminating in the selection of this compound as a preclinical candidate with a favorable overall profile.[4][5] The development of this compound exemplifies a successful lead optimization campaign targeting a specific neuronal receptor subtype for the treatment of cognitive disorders.[4]
References
- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
ONO-8590580: A Technical Overview of Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8590580 is a novel, orally bioavailable small molecule that has garnered significant interest in the field of neuroscience and pharmacology. It functions as a negative allosteric modulator (NAM) of the GABAA α5 receptor, a key target implicated in cognitive processes. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, based on currently available preclinical data. The information is presented to aid researchers and drug development professionals in understanding the pharmacological characteristics of this compound.
Core Pharmacological Attributes
This compound exhibits high affinity and functional selectivity for the GABAA receptor α5 subtype. It binds to the benzodiazepine (B76468) site on the α5-containing GABAA receptors.[1][2] As a negative allosteric modulator, it does not directly block the receptor's activity but rather reduces the potentiation of the receptor's response to its endogenous ligand, γ-aminobutyric acid (GABA). This modulatory action is believed to underlie its potential to enhance cognitive function.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the binding affinity and functional potency of this compound at the human GABAA α5 receptor.
Table 1: Binding Affinity of this compound for Human GABAA α5 Receptor
| Parameter | Value (nM) | Receptor Subtype |
| Ki | 7.9 | GABAA α5 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of this compound at Human GABAA α5 Receptor
| Parameter | Value | Receptor Subtype |
| EC50 | 1.1 nM | GABAA α5 |
| Maximum Inhibition | 44.4% | GABAA α5 |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Imax (Maximum Inhibition): The maximum achievable inhibition of the GABA-induced current by the compound.
Selectivity Profile
This compound is reported to have "good functional subtype selectivity" for the GABAA α5 receptor over other GABAA receptor subtypes, such as α1, α2, and α3. However, specific quantitative binding affinity (Ki) or functional potency (EC50) values for these other subtypes are not detailed in the currently available public literature. This selectivity is a critical attribute, as modulation of other GABAA subtypes is associated with undesirable side effects like sedation (α1) and anxiolysis (α2/α3). The targeted action of this compound on the α5 subtype, which is highly expressed in the hippocampus, is thought to contribute to its pro-cognitive effects without these liabilities.
Experimental Protocols
The following sections describe the likely methodologies used to determine the binding affinity and functional selectivity of this compound, based on standard practices in the field. It is important to note that the specific, detailed protocols from the original studies are not publicly available.
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity of this compound to the GABAA α5 receptor.
Principle: This is a competitive binding assay where the ability of the unlabeled test compound (this compound) to displace a known radiolabeled ligand from the receptor is measured.
Probable Methodology:
-
Receptor Preparation: Membranes from cells (e.g., HEK293) stably expressing recombinant human GABAA α5β3γ2 receptors are prepared.
-
Radioligand: A suitable radioligand that binds to the benzodiazepine site of the GABAA receptor, such as [3H]-Flumazenil, is used.
-
Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Assay (for EC50 and Imax determination)
Objective: To assess the functional activity of this compound as a negative allosteric modulator of the GABAA α5 receptor.
Principle: This electrophysiological technique measures the ion flow through the GABAA receptor channel in response to GABA, and how this flow is modulated by the test compound.
Probable Methodology:
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the human GABAA α5β3γ2 receptor.
-
Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
GABA Application: A fixed, sub-maximal concentration of GABA (e.g., EC20) is applied to the oocyte to elicit a baseline chloride current.
-
Compound Application: this compound is then co-applied with GABA at various concentrations.
-
Measurement: The change in the amplitude of the GABA-evoked current in the presence of this compound is measured.
-
Data Analysis: The concentration-response curve for the inhibition of the GABA-evoked current by this compound is plotted to determine the EC50 and the maximum percentage of inhibition (Imax).
Visualizations
GABAA Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABAA receptor.
Experimental Workflow for Binding Affinity
References
Preclinical Pharmacology of ONO-8590580: An In-depth Technical Guide
Executive Summary
ONO-8590580 is a novel, potent, and selective negative allosteric modulator (NAM) of the GABAA α5 receptor, a key target implicated in cognitive processes. Expressed predominantly in the hippocampus, the GABAA α5 subunit plays a crucial role in learning and memory. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding affinity, in vitro and in vivo efficacy, and safety profile. The data presented herein supports the potential of this compound as a therapeutic agent for cognitive disorders.
Introduction
Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is a key regulator of cognitive function. Specifically, GABAA receptors containing the α5 subunit are highly expressed in the hippocampus and are thought to negatively modulate learning and memory.[1][2] Negative allosteric modulators that selectively target the GABAA α5 subunit are hypothesized to enhance cognitive function by reducing tonic inhibition in the hippocampus. This compound has been developed as a selective GABAA α5 NAM to address this therapeutic need.[3][4]
Mechanism of Action
This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of the GABAA receptor, specifically targeting receptors containing the α5 subunit.[1][5] By binding to this site, this compound reduces the ability of GABA to open the chloride ion channel, thereby decreasing the inhibitory postsynaptic current. This selective reduction of inhibition in hippocampal circuits is believed to underlie its pro-cognitive effects.
Quantitative Pharmacology
The preclinical pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 7.9 nM | Human | Radioligand binding assay with recombinant α5-containing GABAA receptors | [1] |
| Functional Activity (EC50) | 1.1 nM | Human | GABA-induced Cl- channel activity assay | [1] |
| Maximum Inhibition | 44.4% | Human | GABA-induced Cl- channel activity assay | [1] |
Table 2: In Vivo Receptor Occupancy and Efficacy
| Parameter | Dose | Species | Model | Key Finding | Reference |
| Hippocampal GABAA α5 Occupancy | 1-20 mg/kg, p.o. | Rat | In vivo binding assay | 40-90% occupancy at 1 hour post-dose | [1] |
| MK-801-Induced Memory Deficit | 3-20 mg/kg, p.o. | Rat | Passive Avoidance Test | Significant prevention of memory deficit | [1] |
| Scopolamine-Induced Cognitive Deficit | 20 mg/kg, p.o. | Rat | Eight-Arm Radial Maze | Improvement in cognitive deficit | [1] |
| MK-801-Induced Cognitive Deficit | 20 mg/kg, p.o. | Rat | Eight-Arm Radial Maze | Improvement in cognitive deficit, with activity equal to or greater than 0.5 mg/kg donepezil | [1] |
| Long-Term Potentiation (LTP) | 300 nM | Rat | Hippocampal Slices | Significant augmentation of tetanus-induced LTP | [1] |
Table 3: Preclinical Safety Profile
| Test | Dose | Species | Outcome | Reference |
| Anxiogenic-like Effect | 20 mg/kg, p.o. | Rat | Elevated Plus Maze | No anxiogenic-like effect observed |
| Proconvulsant Effect | 20 mg/kg, p.o. | Mouse | Pentylenetetrazole-induced Seizure Test | No proconvulsant effect observed |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human GABAA α5 receptor.
-
Method:
-
Membranes from cells expressing recombinant human α5-containing GABAA receptors were used.
-
Membranes were incubated with a radiolabeled ligand specific for the benzodiazepine binding site (e.g., [3H]-Ro15-4513).
-
Increasing concentrations of this compound were added to compete with the radioligand.
-
After incubation, the membranes were washed to remove unbound ligand.
-
The amount of bound radioactivity was measured using a scintillation counter.
-
The Ki value was calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Electrophysiology)
-
Objective: To assess the functional activity of this compound on GABA-induced chloride currents.
-
Method:
-
Whole-cell patch-clamp recordings were performed on cells stably expressing human GABAA α5β3γ2 receptors.
-
A baseline GABA-evoked current was established by applying a sub-maximal concentration of GABA.
-
This compound was co-applied with GABA at various concentrations.
-
The change in the amplitude of the GABA-evoked current in the presence of this compound was measured.
-
The EC50 and maximum inhibition were determined from the concentration-response curve.
-
In Vivo Receptor Occupancy
-
Objective: To measure the extent of GABAA α5 receptor occupancy by this compound in the rat brain.
-
Method:
-
Male Sprague-Dawley rats were orally administered with this compound or vehicle.
-
At a specified time point (e.g., 1 hour) after dosing, a radiotracer for the GABAA α5 receptor (e.g., [3H]-Ro15-4513) was administered intravenously.
-
After a short distribution period, the animals were euthanized, and the brains were rapidly removed.
-
The hippocampus was dissected, and the amount of radioactivity was measured.
-
Receptor occupancy was calculated as the percentage reduction in radiotracer binding in the this compound-treated group compared to the vehicle-treated group.
-
Rat Passive Avoidance Test
-
Objective: To evaluate the effect of this compound on memory in a fear-motivated learning task.
-
Method:
-
The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.
-
Training: A rat was placed in the lit compartment. When it entered the dark compartment, the door closed, and a mild foot shock was delivered.
-
Testing: 24 hours later, the rat was placed back in the lit compartment, and the latency to enter the dark compartment was measured.
-
This compound or vehicle was administered orally before the training session, and MK-801 was used to induce a memory deficit.
-
Rat Eight-Arm Radial Maze Test
-
Objective: To assess the effect of this compound on spatial working and reference memory.
-
Method:
-
The maze consists of a central platform with eight arms radiating outwards.
-
A food reward was placed at the end of each arm.
-
Rats were trained to visit each arm to retrieve the reward without re-entering previously visited arms.
-
Scopolamine or MK-801 was used to induce cognitive deficits.
-
This compound or vehicle was administered orally before the test session.
-
The number of errors (re-entries into arms) and the time to complete the task were recorded.
-
Rat Elevated Plus Maze Test
-
Objective: To assess the anxiogenic or anxiolytic potential of this compound.
-
Method:
-
The maze is shaped like a plus sign and is elevated above the ground. It has two open arms and two enclosed arms.
-
Rats were placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
The time spent in the open arms versus the closed arms was recorded. Anxiogenic compounds decrease the time spent in the open arms.
-
This compound or vehicle was administered orally before the test.
-
Mouse Pentylenetetrazole (PTZ)-Induced Seizure Test
-
Objective: To evaluate the proconvulsant potential of this compound.
-
Method:
-
Mice were administered this compound or vehicle orally.
-
After a set pre-treatment time, a sub-convulsive dose of PTZ (a GABAA receptor antagonist) was administered.
-
The animals were observed for the onset and severity of seizures. Proconvulsant compounds will potentiate the effects of PTZ.
-
Conclusion
This compound is a potent and selective GABAA α5 negative allosteric modulator with a promising preclinical profile for the treatment of cognitive disorders. It demonstrates high binding affinity and functional antagonism at the GABAA α5 receptor, leading to significant in vivo receptor occupancy in the hippocampus. In rodent models, this compound effectively reverses cognitive deficits induced by pharmacological agents and enhances long-term potentiation, a cellular correlate of learning and memory. Importantly, it does so without exhibiting anxiogenic or proconvulsant liabilities at effective doses. These findings strongly support the further clinical development of this compound as a novel therapeutic for conditions characterized by cognitive impairment.
References
ONO-8590580: A Technical Deep Dive into its Enhancement of Hippocampal Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ONO-8590580, a novel, orally available negative allosteric modulator (NAM) of the GABA-A α5 receptor. The focus of this document is to elucidate the compound's effects on hippocampal long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The information presented is collated from preclinical studies to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.
Core Mechanism of Action
This compound selectively binds to the benzodiazepine (B76468) site of GABA-A receptors containing the α5 subunit, which are highly expressed in the hippocampus.[1][2] As a negative allosteric modulator, it reduces the GABA-induced chloride ion influx, thereby decreasing the inhibitory tone in hippocampal circuits and facilitating the induction of LTP. This targeted action on α5-containing receptors is crucial for its pro-cognitive effects without inducing the undesirable side effects associated with non-selective GABA-A receptor modulators.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Value | Species | Receptor | Reference |
| Ki | 7.9 nM | Human (recombinant) | GABA-A α5 | [1][2] |
| EC50 | 1.1 nM | Human (recombinant) | GABA-A α5 | [1][2] |
| Maximum Inhibition | 44.4% | Human (recombinant) | GABA-A α5 | [1][2] |
Table 2: Ex Vivo and In Vivo Electrophysiology and Target Engagement
| Parameter | Value/Effect | Species | Experimental Model | Reference |
| LTP Enhancement | Significantly augmented | Rat | Hippocampal slices (CA1) | [1][2] |
| Concentration for LTP Enhancement | 300 nM | Rat | Hippocampal slices (CA1) | [1][2] |
| Hippocampal GABA-A α5 Occupancy | 40-90% | Rat | In vivo (1-20 mg/kg, p.o.) | [1][2][4] |
Experimental Protocols
In Vitro Electrophysiology: Hippocampal Slice Long-Term Potentiation
This protocol outlines the methodology used to assess the effect of this compound on LTP in the CA1 region of the hippocampus.
-
Tissue Preparation:
-
Male rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber containing aCSF, continuously bubbled with 95% O2 / 5% CO2, for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A recording electrode is placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).
-
A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke fEPSPs.
-
A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application and LTP Induction:
-
This compound (300 nM) or vehicle is bath-applied to the slices.
-
After a period of drug incubation, LTP is induced using a high-frequency stimulation (HFS) protocol, such as a tetanus (e.g., 100 Hz for 1 second).
-
-
Data Analysis:
-
The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
-
The magnitude of LTP is compared between the this compound-treated and vehicle-treated groups. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the LTP studies.
Caption: Signaling pathway of this compound in enhancing LTP.
Caption: Experimental workflow for assessing this compound's effect on LTP.
References
ONO-8590580: A Technical Guide to its Role in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8590580 is a novel, potent, and selective negative allosteric modulator (NAM) of the GABAA α5 receptor, a key target implicated in cognitive function. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its profile. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and representative experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising cognitive enhancer.
Introduction
Cognitive impairment is a hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. The γ-aminobutyric acid type A (GABAA) receptor, particularly the α5 subunit-containing subtype, has emerged as a promising target for therapeutic intervention. These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. Negative allosteric modulators of the GABAA α5 receptor are hypothesized to enhance cognitive processes by reducing tonic inhibition in hippocampal circuits. This compound has been developed as a selective GABAA α5 NAM, and this guide details the core scientific findings related to its role in cognitive enhancement.
Mechanism of Action
This compound functions as a negative allosteric modulator of the GABAA α5 receptor. It binds to the benzodiazepine (B76468) binding site on the receptor complex and reduces the potentiation of the receptor's activity by GABA. This modulatory action decreases the influx of chloride ions into the neuron, thereby reducing the overall inhibitory tone in neuronal circuits where GABAA α5 receptors are prevalent, such as the hippocampus. This disinhibition is thought to facilitate synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.
Signaling Pathway
The following diagram illustrates the signaling pathway of the GABAA α5 receptor and the modulatory effect of this compound.
ONO-8590580 Target Engagement in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8590580 is a novel, orally available, and selective negative allosteric modulator (NAM) of the GABAA α5 receptor.[1][2][3] GABAA receptors containing the α5 subunit are highly expressed in the hippocampus and are implicated in the modulation of learning and memory.[1][4][5] Negative allosteric modulation of these receptors is a promising therapeutic strategy for cognitive enhancement. This technical guide provides an in-depth overview of the target engagement of this compound in rodent models, summarizing key quantitative data and detailing experimental protocols.
Core Mechanism of Action
This compound functions by binding to the benzodiazepine (B76468) site on GABAA receptors that contain the α5 subunit.[1][4][5] This binding event leads to a reduction in the GABA-induced chloride ion (Cl-) channel activity, thereby negatively modulating the inhibitory effect of GABA at these specific synapses.[1][4][5] This targeted reduction in inhibition is thought to enhance cognitive processes, particularly those dependent on hippocampal function, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the GABAA α5 receptor and its effects in rodent models.
Table 1: In Vitro Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 7.9 nM | Recombinant Human α5-containing GABAA Receptors | [1][4][5] |
| Functional Activity (EC50) | 1.1 nM | Recombinant Human α5-containing GABAA Receptors | [1][4][5] |
| Maximum Inhibition | 44.4% | GABA-induced Cl- channel activity | [1][4][5] |
Table 2: In Vivo Receptor Occupancy in Rats
| Dose (Oral) | Receptor Occupancy in Hippocampus (at 1 hour) | Animal Model | Reference |
| 1 mg/kg | 40% | Male Sprague-Dawley Rats | [1][4][5] |
| 20 mg/kg | 90% | Male Sprague-Dawley Rats | [1][4][5] |
Table 3: Efficacy in Rodent Behavioral Models
| Test | Animal Model | Treatment | Key Finding | Reference |
| Passive Avoidance Test | Male Sprague-Dawley Rats | 3-20 mg/kg (p.o.) this compound | Significantly prevented MK-801-induced memory deficit. | [1][5] |
| 8-Arm Radial Maze Test | Male Sprague-Dawley Rats | 20 mg/kg (p.o.) this compound | Improved cognitive deficits induced by scopolamine (B1681570) and MK-801. | [1][5][6] |
| Elevated Plus Maze Test | Male Sprague-Dawley Rats | 20 mg/kg (p.o.) this compound | No anxiogenic-like effects observed. | [1][5][6] |
| Pentylenetetrazole (PTZ)-induced Seizure Test | Mice | 10 mg/kg (i.p.) this compound | No proconvulsant effects observed. | [6] |
| Pentylenetetrazole (PTZ)-induced Seizure Test | Male Sprague-Dawley Rats | 20 mg/kg (p.o.) this compound | No proconvulsant effects observed. | [1][5] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of GABAA α5 Receptor Modulation
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Workflow for In Vivo Receptor Occupancy
The following diagram outlines the typical workflow for determining the in vivo receptor occupancy of this compound in rodent models.
Detailed Experimental Protocols
In Vivo Receptor Occupancy Study
-
Animals: Male Sprague-Dawley rats are utilized for these studies.
-
Drug Administration: this compound is administered orally (p.o.) at varying doses (e.g., 1-20 mg/kg). A vehicle control group is also included.
-
Radiotracer: [3H]-Ro15-4513, a radiolabeled benzodiazepine site ligand, is administered via the tail vein (intravenously, i.v.) at a concentration of 1.11 MBq/kg, 10 minutes prior to sacrifice.
-
Procedure:
-
This compound or vehicle is administered orally to the rats.
-
One hour post-administration, [3H]-Ro15-4513 is injected intravenously.
-
Ten minutes after the radiotracer injection, the animals are sacrificed.
-
The brain is rapidly removed, and the hippocampus is dissected.
-
The radioactivity in the hippocampus is measured using a liquid scintillation counter.
-
-
Data Analysis: Receptor occupancy is calculated by comparing the specific binding of the radiotracer in the this compound-treated groups to that in the vehicle-treated group.
Behavioral Testing in Rodents
-
Animals: Male Sprague-Dawley rats are typically used for cognitive assays, while mice can be used for safety pharmacology studies like the proconvulsant test.
-
Drug Administration: this compound is administered orally 1 hour before the behavioral task. Cognitive deficits are often induced by agents like MK-801 (an NMDA receptor antagonist) or scopolamine (a muscarinic receptor antagonist).
-
Passive Avoidance Test:
-
Training: On the training day, rats are placed in a brightly lit compartment of a two-compartment chamber. When they enter the dark compartment, they receive a mild foot shock.
-
Testing: 24 hours later, the rats are returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive stimulus.
-
Drug Effect: this compound is administered before the training session to assess its ability to prevent amnesia induced by co-administered MK-801.
-
-
8-Arm Radial Maze Test:
-
This maze consists of eight arms radiating from a central platform, with a food reward at the end of each arm.
-
Rats are trained to visit each arm to retrieve the reward, and re-entry into an already visited arm is counted as an error.
-
On the test day, cognitive impairment is induced (e.g., with scopolamine or MK-801), and this compound is administered to evaluate its ability to reduce the number of errors and the total time taken to complete the task.
-
-
Elevated Plus Maze Test:
-
This apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Rats (n=12 per group) are placed in the center of the maze and allowed to explore for 5 minutes.
-
The time spent in the open arms versus the closed arms is measured. Anxiogenic compounds typically decrease the time spent in the open arms. This compound is administered 1 hour prior to the test.
-
-
Pentylenetetrazole (PTZ)-induced Seizure Test:
-
Mice (n=8 per group) are administered this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
After 30 minutes, a solution of PTZ (15 mg/mL) is infused at a constant rate (0.2 mL/min).
-
The time to the onset of clonic seizures is recorded, and the dose of PTZ administered is calculated. Proconvulsant compounds will decrease the seizure threshold, resulting in a shorter time to seizure onset.
-
Conclusion
This compound demonstrates clear target engagement with the GABAA α5 receptor in rodent models, both in vitro and in vivo. The provided data and protocols offer a comprehensive guide for researchers investigating the therapeutic potential of this compound for cognitive disorders. The selective nature of this compound for the α5 subunit, coupled with its efficacy in cognitive models and favorable safety profile regarding anxiety and convulsions, underscores its promise as a novel cognitive enhancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. | BioWorld [bioworld.com]
- 5. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
ONO-8590580: A Deep Dive into its ADME and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8590580 is a novel, potent, and selective negative allosteric modulator (NAM) of the GABAA α5 receptor, which has been investigated for its potential in treating cognitive disorders.[1][2] The GABAA α5 receptors are highly expressed in the hippocampus and are implicated in memory and learning processes.[3][4] As an orally active compound, understanding its absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its ADME and pharmacokinetic profile. The development of this compound involved a lead optimization process to enhance its ADME and pharmacokinetic characteristics from an initial metabolically unstable compound.[2]
Summary of Quantitative ADME and Pharmacokinetic Data
While comprehensive quantitative data remains limited in the public domain, the following tables summarize the key available in vitro and in vivo parameters for this compound.
In Vitro ADME Profile
| Parameter | Species | System | Result | Reference |
| Microsomal Stability | - | - | Low Turnover | [1] |
Further specific quantitative data on parameters such as permeability (Caco-2), plasma protein binding, and metabolic pathways are not yet publicly available.
In Vivo Pharmacokinetic Profile
| Parameter | Species | Dose | Route | Observation | Reference |
| Receptor Occupancy | Rat | 1-20 mg/kg | Oral | 40-90% in hippocampus at 1 hour | [3][4] |
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, bioavailability, and clearance are not yet publicly available.
Experimental Protocols
Detailed experimental protocols for the ADME and pharmacokinetic studies of this compound have not been fully disclosed in published literature. However, based on standard preclinical drug development practices and the available information, the following methodologies were likely employed.
In Vitro Assays
Microsomal Stability Assay: The metabolic stability of this compound was likely assessed using liver microsomes from relevant species (e.g., rat, human). The protocol would typically involve:
-
Incubating this compound at a fixed concentration with liver microsomes in the presence of NADPH as a cofactor.
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched, and the remaining concentration of this compound is quantified using LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance, indicating its metabolic stability. The reported "low microsomal turnover" suggests a longer half-life in this assay.[1]
Caco-2 Permeability Assay: To assess the intestinal absorption potential of this compound, a Caco-2 permeability assay is a standard method. The general procedure is as follows:
-
Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane to form a monolayer that mimics the intestinal epithelium.
-
This compound is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at different time points.
-
The concentration of this compound in the receiver compartment is measured by LC-MS/MS to determine the apparent permeability coefficient (Papp).
In Vivo Studies
Pharmacokinetic Study in Rats: To determine the pharmacokinetic profile of this compound, a study in a preclinical species such as rats would be conducted:
-
A defined dose of this compound is administered to rats, typically via intravenous (IV) and oral (PO) routes to assess bioavailability.
-
Blood samples are collected at predetermined time points after administration.
-
Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated bioanalytical method like LC-MS/MS.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life are calculated from the plasma concentration-time data.
Receptor Occupancy Study: The in vivo target engagement of this compound was confirmed through a receptor occupancy study:
-
Rats were orally administered with varying doses of this compound (1-20 mg/kg).[3][4]
-
At a specific time point post-dosing (e.g., 1 hour), the animals are euthanized, and the brains are collected.
-
The hippocampus, a region with high GABAA α5 receptor expression, is dissected.
-
The level of receptor occupancy is determined, likely using an ex vivo binding assay with a radiolabeled ligand that binds to the same site as this compound.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound as a GABAA α5 NAM.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion
This compound is an orally active GABAA α5 NAM that has demonstrated target engagement in the brain after oral administration in preclinical models.[3][4] The lead optimization process successfully improved its metabolic stability, as indicated by its low microsomal turnover.[1] However, a detailed public disclosure of its full ADME and pharmacokinetic profile, including quantitative parameters and comprehensive experimental protocols, is still pending. Further publication of these data will be crucial for a complete understanding of the therapeutic potential and safety profile of this compound.
References
- 1. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-8590580: A Potential Therapeutic Avenue for Alzheimer's Disease - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant and growing global health challenge, with a pressing need for novel therapeutic strategies. One emerging area of interest is the modulation of the GABAergic system, which is implicated in the cognitive deficits characteristic of the disease. This technical guide provides an in-depth overview of the preclinical data supporting ONO-8590580, a potent and selective negative allosteric modulator (NAM) of the α5 subunit-containing GABA-A (GABA-A α5) receptor, as a potential therapeutic agent for Alzheimer's disease. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.
Introduction: The Rationale for Targeting GABA-A α5 in Alzheimer's Disease
In the Alzheimer's brain, there is evidence of elevated levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to altered GABAergic function.[1][2] Specifically, GABA-A receptors containing the α5 subunit (GABA-A α5) are highly expressed in the hippocampus, a brain region critical for learning and memory.[1][3][4] These receptors are involved in mediating tonic inhibition, a persistent form of inhibition that can dampen neuronal excitability. Upregulation of GABA-A α5 receptors has been observed in the hippocampus of Alzheimer's patients, suggesting a potential link between excessive tonic inhibition and the cognitive impairments seen in the disease.[1][2]
Negative allosteric modulators (NAMs) of GABA-A α5 receptors offer a promising therapeutic strategy. By selectively reducing the activity of these receptors, NAMs can decrease tonic inhibition, thereby enhancing neuronal excitability and potentially improving cognitive function. This compound is a novel, orally available small molecule identified as a selective GABA-A α5 NAM that has shown promise in preclinical models of cognitive dysfunction.[1][5]
This compound: Pharmacological Profile
This compound has been characterized through a series of in vitro and in vivo studies to determine its binding affinity, functional activity, and selectivity.
Quantitative Pharmacological Data
The key pharmacological parameters of this compound are summarized in the table below.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 7.9 nM | Recombinant human α5-containing GABA-A receptors | [1] |
| Functional Activity (EC50) | 1.1 nM | GABA-induced chloride channel activity | [1] |
| Maximum Inhibition | 44.4% | GABA-induced chloride channel activity | [1] |
| In Vivo Receptor Occupancy | 40-90% | Rat hippocampus (1-20 mg/kg, p.o., at 1 hour) | [1][4] |
Preclinical Efficacy in Models of Cognitive Impairment
The therapeutic potential of this compound has been evaluated in rodent models of cognitive deficit, demonstrating its ability to reverse pharmacologically induced memory impairments.
Summary of Preclinical Efficacy Data
| Experimental Model | Compound(s) Inducing Deficit | This compound Dose Range (p.o.) | Key Finding | Reference |
| Rat Passive Avoidance Test | MK-801 | 3-20 mg/kg | Significantly prevented memory deficit | [1][4] |
| Rat 8-Arm Radial Maze Test | Scopolamine (B1681570), MK-801 | 20 mg/kg | Improved cognitive deficit; activity equal to or greater than 0.5 mg/kg donepezil (B133215) | [1][4] |
| In Vitro Long-Term Potentiation (LTP) | N/A | 300 nM | Significantly augmented tetanus-induced LTP in rat hippocampal slices | [4] |
Signaling Pathway and Mechanism of Action
This compound is believed to exert its pro-cognitive effects by modulating the excitatory/inhibitory balance in the hippocampus. In Alzheimer's disease, excess GABA and upregulated GABA-A α5 receptors lead to increased tonic inhibition of hippocampal neurons, impairing synaptic plasticity and cognitive function. As a negative allosteric modulator, this compound binds to a site on the GABA-A α5 receptor distinct from the GABA binding site and reduces the receptor's response to GABA. This reduction in tonic inhibition is thought to restore neuronal excitability and enhance long-term potentiation (LTP), a cellular correlate of learning and memory.
Proposed mechanism of action of this compound in Alzheimer's disease.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound, based on standard pharmacological and behavioral testing procedures.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional activity (EC50, maximum inhibition) of this compound at recombinant human GABA-A α5 receptors.
-
Methodology:
-
Receptor Preparation: Membranes from cells expressing recombinant human GABA-A receptors containing the α5 subunit are prepared.
-
Radioligand Binding Assay: Competition binding assays are performed using a radiolabeled ligand known to bind to the benzodiazepine (B76468) site on the GABA-A receptor. The ability of increasing concentrations of this compound to displace the radioligand is measured to determine its Ki.
-
Electrophysiology Assay: The functional activity of this compound is assessed by measuring GABA-induced chloride currents in cells expressing the GABA-A α5 receptor using techniques such as the patch-clamp method. The effect of this compound on the GABA concentration-response curve is determined to calculate its EC50 and maximum inhibition.
-
In Vivo Receptor Occupancy
-
Objective: To determine the extent to which orally administered this compound binds to GABA-A α5 receptors in the brain.
-
Methodology:
-
Drug Administration: Rats are orally administered with a range of doses of this compound (e.g., 1-20 mg/kg).
-
Ex Vivo Binding: At a specified time point after administration (e.g., 1 hour), the animals are euthanized, and their brains are removed. The hippocampus is dissected, and a radioligand binding assay is performed on the tissue homogenates to measure the amount of occupied GABA-A α5 receptors.
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in the binding of a radiolabeled ligand in the drug-treated animals compared to vehicle-treated controls.
-
Workflow for in vivo receptor occupancy studies.
Rat Passive Avoidance Test
-
Objective: To assess the effect of this compound on long-term memory in a fear-motivated task.
-
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition): A rat is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.
-
Drug Administration: this compound or vehicle is administered before or after the training, and a cognitive deficit is induced using a compound like MK-801.
-
Testing (Retention): 24 hours after training, the rat is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Rat 8-Arm Radial Maze Test
-
Objective: To evaluate the effect of this compound on spatial working and reference memory.
-
Methodology:
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Food rewards are placed at the end of some or all arms.
-
Habituation and Training: Rats are familiarized with the maze and trained to find food rewards in the arms.
-
Drug Administration: this compound, vehicle, or a standard-of-care drug like donepezil is administered. A cognitive deficit is induced using a compound like scopolamine or MK-801.
-
Testing: The rat is placed on the central platform and allowed to explore the arms. The number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an unbaited arm) are recorded.
-
General workflow for preclinical behavioral testing of this compound.
Safety and Tolerability
Preclinical safety assessments are crucial for the advancement of any new chemical entity. In preclinical models, this compound was evaluated for potential anxiogenic-like and proconvulsant effects. At a dose of 20 mg/kg (p.o.), this compound did not show any anxiogenic-like effects in the elevated plus-maze test or proconvulsant effects in the pentylenetetrazole-induced seizure test in rats.[4]
Clinical Development Status
As of the date of this document, publicly available information from clinical trial registries and scientific literature does not indicate that this compound has entered human clinical trials for Alzheimer's disease. The journey from a promising preclinical candidate to an approved therapeutic is long and complex, and further research and development will be necessary to ascertain the clinical utility of this compound.
Conclusion and Future Directions
This compound represents a promising, mechanistically novel approach to treating the cognitive symptoms of Alzheimer's disease. Its high affinity and selectivity for the GABA-A α5 receptor, coupled with its demonstrated efficacy in preclinical models of cognitive impairment, provide a strong rationale for its further investigation. The preclinical data suggest that by reducing excessive tonic inhibition in the hippocampus, this compound can enhance synaptic plasticity and improve memory function.
Future research should focus on several key areas:
-
Long-term Efficacy and Disease Modification: Evaluating the effects of chronic this compound administration on cognitive function and underlying Alzheimer's pathology in transgenic animal models.
-
Translational Biomarkers: Identifying and validating biomarkers that can track the target engagement and pharmacodynamic effects of this compound in humans.
-
Clinical Evaluation: Should further preclinical studies prove successful, the progression of this compound or a similar GABA-A α5 NAM into carefully designed clinical trials will be the ultimate test of this therapeutic hypothesis.
References
- 1. Effects of α5 GABAA receptor modulation on social interaction, memory, and neuroinflammation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Therapeutic potential of alpha 5 subunit containing GABAA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Modulation of α5 GABAA Receptors Exacerbates Aberrant Inhibition at Key Hippocampal Neuronal Circuits in APP Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
ONO-8590580: A Technical Overview of a Novel GABAA α5 Negative Allosteric Modulator and its Role in Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on ONO-8590580, a novel, orally-available GABAA α5 negative allosteric modulator (NAM). It details the compound's mechanism of action, its quantifiable effects on synaptic plasticity—specifically long-term potentiation (LTP)—and its efficacy in preclinical cognitive models. The information is compiled from published pharmacological studies to serve as a resource for professionals in neuroscience and drug development.
Core Mechanism of Action
This compound is a selective negative allosteric modulator of GABAA receptors that contain the α5 subunit (GABAA α5). These receptors are highly concentrated in the hippocampus, a brain region critical for learning and memory.[1][2] GABAA α5 receptors are primarily extrasynaptic and mediate tonic (persistent) inhibition, which acts as a negative regulator of memory processes.[1]
By acting as a NAM, this compound binds to the benzodiazepine (B76468) site on the GABAA α5 receptor and reduces the inhibitory effect of GABA.[2][3] This reduction in tonic inhibition, or "disinhibition," enhances the excitability of hippocampal neurons, thereby lowering the threshold for inducing synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[1][2]
Quantitative Data Presentation
The preclinical profile of this compound is characterized by high affinity, functional selectivity, and potent in vivo activity.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (Ki) | 7.9 nM | Affinity for recombinant human GABAA α5 receptors.[1][2][3] |
| Functional Activity (EC50) | 1.1 nM | Potency for inhibiting GABA-induced Cl- channel activity.[1][2][3] |
| Maximum Inhibition | 44.4% | Maximum inhibition of GABA-induced Cl- current.[1][2][3] |
Table 2: In Vivo Hippocampal Receptor Occupancy in Rats (1h post-dose)
| Oral Dose (mg/kg) | GABAA α5 Occupancy |
|---|---|
| 1 | ~40% |
| 20 | ~90% |
Data derived from preclinical studies in rats, showing a clear dose-dependent target engagement.[1][2]
Table 3: Efficacy in Preclinical Cognitive Models
| Model | Cognitive Deficit Inducer | This compound Oral Dose (mg/kg) | Outcome |
|---|---|---|---|
| Rat Passive Avoidance Test | MK-801 | 3-20 | Significantly prevented memory deficit.[1][2] |
| Rat 8-Arm Radial Maze | Scopolamine & MK-801 | 20 | Improved cognitive deficit, with activity equal to or greater than 0.5 mg/kg donepezil (B133215).[1][2] |
Impact on Synaptic Plasticity: Long-Term Potentiation (LTP)
A key finding demonstrating the impact of this compound on synaptic plasticity comes from ex vivo electrophysiology studies. In rat hippocampal slices, the application of 300 nM this compound significantly augmented tetanus-induced long-term potentiation of the CA1 synapse response.[1][2] This provides direct evidence that by reducing GABAA α5-mediated inhibition, the compound facilitates the strengthening of synaptic connections, a fundamental mechanism for memory formation.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following protocols are based on the methods described in the cited preclinical studies.
Protocol 1: Ex Vivo LTP Measurement in Hippocampal Slices
-
Tissue Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from adult male Sprague-Dawley rats.
-
Incubation & Recording: Slices are placed in an interface recording chamber, superfused with artificial cerebrospinal fluid (aCSF), and maintained at a physiological temperature (e.g., 32°C).
-
Drug Application: After a stable baseline recording period, slices are treated with either vehicle or this compound (300 nM) for a designated period.[1][2]
-
Synaptic Response Measurement: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., tetanus) is delivered to induce LTP.
-
Data Analysis: The fEPSP slope is measured and expressed as a percentage of the pre-HFS baseline. The degree of potentiation is compared between the this compound and vehicle-treated groups.
Protocol 2: In Vivo Behavioral Testing (8-Arm Radial Maze)
-
Animal Model: Adult male rats are used.
-
Acclimation & Training: Animals are habituated to the 8-arm radial maze and trained on the task until they reach a stable performance baseline.
-
Induction of Cognitive Deficit: A cognitive deficit is induced via administration of an amnestic agent, such as MK-801 or scopolamine.
-
Drug Administration: this compound (e.g., 20 mg/kg) or a comparator drug (e.g., donepezil 0.5 mg/kg) is administered orally at a specified time before the test session.[1][2]
-
Testing: The rat is placed in the center of the maze, and performance is recorded. Key metrics include the number of working memory errors (re-entering an already visited arm) and reference memory errors.
-
Data Analysis: Error rates are compared across treatment groups to determine the efficacy of this compound in reversing the induced cognitive impairment.
Selectivity and Safety Profile
Importantly, the cognitive-enhancing effects of this compound were achieved without associated adverse effects commonly linked to non-selective GABAergic modulators. At an effective oral dose of 20 mg/kg in rats, this compound did not produce anxiogenic-like effects in the elevated plus-maze test or proconvulsant activity in the pentylenetetrazole-induced seizure test.[1][2] This favorable safety profile highlights the potential therapeutic window of selectively targeting the GABAA α5 subtype.
Conclusion
This compound is a potent and selective GABAA α5 NAM that demonstrates a clear mechanism for enhancing synaptic plasticity. By reducing tonic inhibition in the hippocampus, it effectively augments LTP and reverses cognitive deficits in preclinical models.[1][2][3] The compound's dose-dependent in vivo target engagement and favorable safety profile underscore the viability of targeting GABAA α5-containing receptors as a promising strategy for the development of novel cognitive enhancers.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. criver.com [criver.com]
- 5. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-8590580 in Rat Cognitive Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8590580 is a novel, potent, and selective negative allosteric modulator (NAM) of the GABA-A α5 receptor.[1][2][3][4] Receptors containing the α5 subunit are highly expressed in the hippocampus and are critically involved in the negative regulation of learning and memory processes.[1][5][6] By selectively binding to the benzodiazepine (B76468) site on GABA-A α5-containing receptors, this compound reduces GABA-induced chloride ion channel activity, thereby mitigating excessive inhibitory signaling.[1][5][6] This mechanism is believed to enhance long-term potentiation (LTP) in the hippocampus, a cellular process underlying memory formation.[1][5] Preclinical studies in rats have demonstrated that orally administered this compound can effectively reverse cognitive deficits induced by agents like the NMDA receptor antagonist MK-801 and the muscarinic antagonist scopolamine (B1681570), highlighting its therapeutic potential for cognitive disorders such as Alzheimer's disease.[1][5][6]
Mechanism of Action: GABA-A α5 Receptor Modulation
This compound acts as a negative allosteric modulator at the GABA-A receptor, specifically at the α5 subunit. In the hippocampus, GABAergic interneurons release GABA, which binds to GABA-A receptors on pyramidal neurons, causing an influx of chloride ions (Cl⁻). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting neurotransmission. This compound binds to the benzodiazepine site of α5-containing GABA-A receptors and decreases the channel's response to GABA. This reduction in inhibition, or disinhibition, facilitates synaptic plasticity phenomena like Long-Term Potentiation (LTP), which is a key cellular mechanism for memory formation.
Figure 1: Signaling pathway of this compound.
Data Presentation: In Vivo Efficacy in Rats
The following tables summarize key quantitative data from preclinical studies of this compound in rats.
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | 7.9 nM | Human (recombinant) | [1][5][6] |
| Functional Activity (EC50) | 1.1 nM | Human (recombinant) | [5][6] |
| Max Inhibition | 44.4% | Human (recombinant) | [5][6] |
Table 1: this compound Receptor Binding and Functional Activity.
| Dose (p.o.) | Hippocampal GABA-A α5 Occupancy (at 1 hr) | Reference |
| 1-20 mg/kg | 40% - 90% | [1][5][6] |
Table 2: In Vivo Receptor Occupancy in Rats.
| Cognitive Assay | Cognitive Deficit Inducer | This compound Dose (p.o.) | Outcome | Reference |
| Passive Avoidance Test | (+)-MK-801 | 3-20 mg/kg | Significantly prevented memory deficit | [1][5] |
| Eight-Arm Radial Maze | Scopolamine & MK-801 | 20 mg/kg | Improved cognitive deficit | [1][5] |
Table 3: Efficacy of this compound in Rat Cognitive Models.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a rat model of cognitive deficit involves several key stages, from animal acclimatization and habituation to the final behavioral assessment.
Figure 2: General experimental workflow.
Experimental Protocols
Passive Avoidance Test
This test assesses fear-motivated, long-term memory. The protocol is designed to evaluate the ability of this compound to reverse amnesia induced by MK-801.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Cognitive Deficit Model:
-
Administer (+)-MK-801 hydrogen maleate (B1232345) (e.g., 0.1-0.2 mg/kg, i.p.) approximately 30 minutes before the training trial to induce a memory deficit.
-
-
This compound Administration:
-
Administer this compound orally (p.o.) at doses of 3-20 mg/kg.
-
Dosing should occur approximately 60 minutes before the training trial (i.e., 30 minutes before MK-801 injection).
-
-
Procedure:
-
Training Trial: Place the rat in the light compartment. Once the rat completely enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.
-
Retention Trial (24 hours later): Place the rat back into the light compartment. Record the step-through latency to enter the dark compartment, with a cutoff time (e.g., 300 seconds). No shock is delivered in this trial.
-
-
Data Analysis:
-
Primary measure: Step-through latency in the retention trial.
-
A significant increase in latency in the this compound group compared to the MK-801 control group indicates a reversal of the memory deficit.
-
Eight-Arm Radial Maze Test
This assay evaluates spatial working and reference memory. The protocol is designed to test the efficacy of this compound in reversing cognitive deficits induced by scopolamine or MK-801.
-
Apparatus: An elevated, eight-armed maze with a central platform. Each arm is identical, and distal visual cues are placed around the room. Food rewards (e.g., sucrose (B13894) pellets) are placed at the end of specific arms.
-
Cognitive Deficit Model:
-
Administer scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) or MK-801 (e.g., 0.1 mg/kg, i.p.) 30 minutes prior to the test session.
-
-
This compound Administration:
-
Administer this compound orally (p.o.) at a dose of 20 mg/kg, 60 minutes prior to the test session.
-
-
Procedure:
-
Habituation & Shaping: For several days, habituate rats to the maze and train them to retrieve food rewards from the arms.
-
Training/Testing: Bait a subset of arms (e.g., 4 out of 8). Place the rat on the central platform and allow it to explore the maze for a set duration (e.g., 10 minutes) or until all baited arms have been visited.
-
-
Data Analysis:
-
Working Memory Errors: Number of re-entries into previously visited baited arms within a trial.
-
Reference Memory Errors: Number of entries into arms that are never baited.
-
A significant reduction in working and/or reference memory errors in the this compound group compared to the scopolamine/MK-801 control group indicates cognitive improvement.[1][5]
-
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena (e.g., 50x50x50 cm). A set of distinct objects (e.g., different shapes, colors, textures) are required.
-
Cognitive Deficit Model:
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test phase.
-
-
This compound Administration:
-
Administer this compound orally (p.o.) at a relevant dose (e.g., 3-20 mg/kg) 60 minutes before the test phase.
-
-
Procedure:
-
Habituation (Day 1): Allow each rat to explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2): Place the rat in the arena with two identical objects and allow it to explore for a set time (e.g., 5 minutes).
-
Test (Day 2, after retention interval): After a retention interval (e.g., 1-24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Record exploration time for each object for 5 minutes.
-
-
Data Analysis:
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A DI significantly above zero indicates successful recognition memory. A significant increase in the DI for the this compound group compared to the scopolamine control group would suggest pro-cognitive effects.
-
Morris Water Maze (MWM) Test
The MWM is a classic test of hippocampus-dependent spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 1.5-2.0 m diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room.
-
Cognitive Deficit Model:
-
Cognitive deficits can be induced by chronic stress, aging, or pharmacological agents like scopolamine administered daily prior to testing.
-
-
This compound Administration:
-
Administer this compound orally (p.o.) at a relevant dose (e.g., 3-20 mg/kg) 60 minutes before each day's training session.
-
-
Procedure:
-
Acquisition Training (4-5 days): Conduct 4 trials per day. In each trial, the rat is placed into the pool from a different starting position and must find the hidden platform. Guide the rat to the platform if it fails to find it within a set time (e.g., 60-90 seconds).
-
Probe Trial (24 hours after last training day): Remove the platform and allow the rat to swim for 60 seconds. Track the swim path.
-
-
Data Analysis:
-
Acquisition: Latency to find the platform and swim path length across training days.
-
Probe Trial: Time spent in the target quadrant (where the platform was) and the number of crossings over the former platform location.
-
Improved performance (shorter latencies during acquisition, greater preference for the target quadrant in the probe trial) in the this compound group would indicate an enhancement of spatial memory.
-
References
- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
Application Notes and Protocols for Electrophysiology Recording with ONO-8590580 in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8590580 is a novel and selective negative allosteric modulator (NAM) of the GABAAα5 receptor.[1][2] GABAA receptors containing the α5 subunit are highly concentrated in the hippocampus and are key regulators of neuronal excitability and synaptic plasticity, playing a significant role in learning and memory processes.[1][3] As a GABAAα5 NAM, this compound enhances cognitive function by reducing the inhibitory tone in the hippocampus. These application notes provide detailed protocols for investigating the effects of this compound on synaptic plasticity, specifically long-term potentiation (LTP), in ex vivo rat hippocampal slices.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo electrophysiological and pharmacological parameters of this compound.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 7.9 nM | [1][3] |
| Functional Activity (EC50) | 1.1 nM | [1][3] |
| Maximum Inhibition | 44.4% | [1][3] |
| LTP Augmentation | Significantly augmented at 300 nM | [1][3] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Dose | Effect | Reference |
| Hippocampal Occupancy | 1-20 mg/kg (oral) | 40-90% at 1 hour | [1] |
| Cognitive Enhancement | 3-20 mg/kg (oral) | Prevention of MK-801 induced memory deficit | [1][3] |
Table 2: In Vivo Effects of this compound in Rats
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the GABAergic synapse.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rats for electrophysiological recordings.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Vibrating microtome (vibratome)
-
Dissection tools (sterilized)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
Solutions:
| Cutting Solution | Concentration (mM) |
| Sucrose | 210 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| MgCl2 | 7 |
| CaCl2 | 0.5 |
| Glucose | 10 |
| Artificial Cerebrospinal Fluid (aCSF) | Concentration (mM) |
| NaCl | 124 |
| KCl | 3.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| MgSO4 | 1.5 |
| CaCl2 | 2.5 |
| Glucose | 10 |
Note: Both solutions should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) and have a pH of 7.4.
Procedure:
-
Anesthetize the rat following institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (400 µm thick) using a vibratome in ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 1 hour before starting the recordings.
Field Excitatory Postsynaptic Potential (fEPSP) Recording and LTP Induction
This protocol details the procedures for recording fEPSPs and inducing LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution (in DMSO)
Procedure:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a constant rate (e.g., 2-3 mL/min) at 32 ± 1°C.
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and the recording electrode in the stratum radiatum of the CA1 region, approximately 400-500 µm away.
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
To study the effect of this compound, switch to aCSF containing the desired concentration of the compound (e.g., 300 nM) and continue baseline recording for another 10-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as a tetanus (e.g., a single 1-second train of 100 Hz).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
Data analysis typically involves measuring the slope of the fEPSP. The LTP magnitude is expressed as the percentage change in the fEPSP slope from the baseline.
Experimental Workflow
Caption: Workflow for electrophysiological recording with this compound.
Logical Relationship Diagram
Caption: Logical framework for investigating this compound's effect on LTP.
References
- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: ONO-8590580 in Passive Avoidance Testing
Audience: Researchers, scientists, and drug development professionals.
Topic: Investigation of the cognitive-enhancing effects of ONO-8590580, a selective GABA-A α5 negative allosteric modulator (NAM), using the passive avoidance test in mice.
Introduction
This compound is a novel, orally active and selective negative allosteric modulator of the GABA-A α5 subunit.[1][2][3][4][5] GABA-A α5-containing receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[1][2] Negative allosteric modulation of these receptors is a promising strategy for cognitive enhancement.[1][2][3][4] Preclinical studies have demonstrated the potential of this compound to improve cognitive function.[1][4] The passive avoidance test is a widely used behavioral paradigm to assess fear-motivated long-term memory in rodents.[6][7] This document provides detailed application notes and a protocol for evaluating the effects of this compound on memory in mice using the passive avoidance task.
Data Presentation
Table 1: Summary of this compound Dosage and Effects in a Rat Passive Avoidance Model
| Species | Dosage Range (oral) | Cognition Impairment Model | Key Findings | Reference |
| Rat | 3-20 mg/kg | MK-801-induced memory deficit | Significantly prevented memory deficit.[1][2] | Kawaharada et al., 2018 |
| Rat | 20 mg/kg | Scopolamine and MK-801-induced cognitive deficit | Effective in improving cognitive deficits in the eight-arm radial maze test.[1] | Kawaharada et al., 2018 |
Note: Specific dosage for mice in the passive avoidance test has not been definitively established in the cited literature. The provided data from rat studies can serve as a starting point for dose-ranging studies in mice.
Signaling Pathway
Experimental Protocols
Passive Avoidance Test Protocol for Mice
This protocol is a general guideline and may require optimization based on specific laboratory conditions and mouse strains.
1. Apparatus:
-
A two-compartment passive avoidance apparatus. One compartment is brightly illuminated and the other is dark. The compartments are connected by a small opening with a guillotine door.
-
The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
2. Animals:
-
Male mice (e.g., C57BL/6), 8-10 weeks old.
-
Animals should be housed in groups with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing conditions before the start of the experiment.
3. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Based on rat studies, a starting dose range of 3-20 mg/kg can be considered for mice, administered orally (p.o.).[1][2]
-
Administer this compound or vehicle 60 minutes before the acquisition (training) trial.
4. Experimental Procedure:
Day 1: Acquisition (Training) Trial
-
Place a mouse in the illuminated compartment, facing away from the door to the dark compartment.
-
After a 30-second habituation period, open the guillotine door.
-
Start a timer and measure the latency for the mouse to enter the dark compartment with all four paws (step-through latency).
-
Once the mouse enters the dark compartment, close the guillotine door.
-
Deliver a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds). The intensity and duration of the shock should be optimized to induce a clear avoidance behavior without causing excessive distress.
-
Return the mouse to its home cage 30 seconds after the shock.
-
Thoroughly clean the apparatus with 70% ethanol (B145695) between each animal to remove any olfactory cues.
Day 2: Retention (Testing) Trial
-
24 hours after the acquisition trial, place the same mouse back into the illuminated compartment.
-
After a 30-second habituation period, open the guillotine door.
-
Record the step-through latency to enter the dark compartment for a maximum of 300 seconds.
-
No foot shock is delivered during the retention trial.
-
A longer step-through latency compared to the acquisition trial is indicative of successful memory formation.
5. Data Analysis:
-
Record the step-through latency for both the acquisition and retention trials.
-
Compare the retention latencies between the this compound-treated groups and the vehicle-treated control group.
-
Statistical analysis can be performed using appropriate tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple dose groups, or a t-test for a single dose group comparison.
Experimental Workflow
Conclusion
The provided protocol offers a framework for investigating the effects of this compound on long-term memory in mice using the passive avoidance test. Based on its mechanism of action as a GABA-A α5 NAM and promising results in rat models, this compound is a compelling compound for cognitive enhancement research. Researchers should perform dose-response studies to determine the optimal dosage for mice and may need to adjust other parameters of the protocol for their specific experimental setup.
References
- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. | BioWorld [bioworld.com]
- 5. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 7. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for Oral Administration of ONO-8590580 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of ONO-8590580, a selective GABAAα5 negative allosteric modulator (NAM), in preclinical research settings. The information compiled is based on commercially available data and published preclinical studies.
Introduction
This compound is a potent and selective negative allosteric modulator of the GABAA α5 receptor, which is highly expressed in the hippocampus and implicated in cognitive processes.[1][2] As a GABAAα5 NAM, this compound enhances cognitive function in preclinical models, making it a compound of interest for neurological and psychiatric disorders.[1][2] Proper formulation and administration are critical for obtaining reliable and reproducible data in in vivo studies. This document outlines two recommended protocols for the oral formulation of this compound.
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered this compound in Rats
| Preclinical Model | Dosing Range (p.o.) | Key Findings | Reference |
| Hippocampal GABAAα5 Occupancy | 1-20 mg/kg | Dose-dependent occupancy of 40%-90% at 1 hour post-administration. | [1] |
| MK-801-Induced Memory Deficit (Passive Avoidance Test) | 3-20 mg/kg | Significant prevention of memory deficit. | [1] |
| Scopolamine and MK-801-Induced Cognitive Deficit (8-Arm Radial Maze Test) | 20 mg/kg | Effective improvement in cognitive deficit, comparable or greater than 0.5 mg/kg donepezil. | [1] |
| Anxiogenic-like Effects (Elevated Plus Maze Test) | 20 mg/kg | No anxiogenic-like effects observed. | [1] |
| Proconvulsant Effects (Pentylenetetrazole-induced Seizure Test) | 20 mg/kg | No proconvulsant effects observed. | [1] |
Signaling Pathway
This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of the GABAA receptor, specifically on subtypes containing the α5 subunit. This modulation reduces the receptor's affinity for its endogenous ligand, GABA, thereby decreasing the influx of chloride ions upon GABA binding. In the hippocampus, this reduction in inhibitory signaling is thought to enhance long-term potentiation, a cellular mechanism underlying learning and memory.
Caption: Signaling pathway of this compound at the GABAAα5 receptor.
Experimental Protocols
The following are two suggested protocols for the preparation of this compound for oral administration in preclinical studies, based on information provided by MedChemExpress. It is recommended to perform small-scale formulation trials to ensure solubility and stability before preparing larger batches for in vivo experiments.
Protocol 1: Formulation with DMSO, PEG300, and Tween-80
This protocol yields a clear solution suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO. Use of freshly opened DMSO is recommended to avoid hygroscopic effects on solubility. Warming and sonication may be required to fully dissolve the compound.
-
To prepare a 1 mL working solution (e.g., for a final concentration of 2.08 mg/mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogenous. d. Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly to ensure a clear and uniform solution.
Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before administration.
Protocol 2: Formulation with DMSO and SBE-β-CD
This protocol utilizes a solubilizing agent, sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved to form a clear solution. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO.
-
To prepare a 1 mL working solution (e.g., for a final concentration of 2.08 mg/mL): a. In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution. b. Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution. c. Mix thoroughly by vortexing until a clear solution is obtained.
Storage: As with Protocol 1, it is best to prepare this formulation fresh. If necessary, store at 4°C, protected from light, and check for precipitation before use.
Experimental Workflow for Oral Administration in Rats
The following diagram outlines a typical workflow for an in vivo study investigating the effects of orally administered this compound on cognition in a rat model.
Caption: Experimental workflow for preclinical oral administration of this compound.
References
Application Notes and Protocols for Studying the Effects of ONO-8590580 using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8590580 is a potent and selective negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit (GABAA α5).[1][2][3] These receptors are predominantly expressed in the hippocampus and are implicated in cognitive processes such as learning and memory.[1][4][5] Elevated levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) are associated with conditions like Alzheimer's disease, leading to altered GABAergic function.[1] By negatively modulating the activity of GABAA α5 receptors, this compound has been shown to enhance long-term potentiation and improve cognitive deficits in preclinical models, making it a promising therapeutic candidate for cognitive disorders.[1][4][5]
These application notes provide a detailed protocol for utilizing whole-cell patch-clamp electrophysiology to characterize the effects of this compound on GABAA α5 receptor-mediated currents.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 7.9 nM | Recombinant human α5-containing GABAA receptors (benzodiazepine site) | [1][4][5] |
| Functional Inhibition (EC50) | 1.1 nM | GABA-induced Cl- channel activity in cells expressing human GABAA α5 receptors | [1][4][5] |
| Maximum Inhibition | 44.4% | GABA-induced Cl- channel activity in cells expressing human GABAA α5 receptors | [1][4] |
| Effective Concentration in vitro | 300 nM | Augmentation of tetanus-induced long-term potentiation in rat hippocampal slices | [4][5] |
Signaling Pathway and Mechanism of Action
GABAA receptors are ligand-gated ion channels that, upon binding to GABA, open an intrinsic chloride (Cl-) channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound acts as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site (specifically, the benzodiazepine (B76468) site) and reduces the ability of GABA to open the channel. This leads to a decrease in Cl- influx and a reduction in the overall inhibitory current.
Experimental Protocol: Whole-Cell Voltage-Clamp
This protocol is designed for studying the effects of this compound on GABAA α5 receptors expressed in a stable cell line, such as Human Embryonic Kidney (HEK293) cells.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human GABAA α5, β3, and γ2 subunits.
-
Extracellular (Bath) Solution:
-
138 mM NaCl
-
4 mM KCl
-
1.8 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
5.6 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
Osmolarity: ~310-320 mOsm.
-
-
Intracellular (Pipette) Solution:
-
60 mM KCl
-
70 mM KF
-
15 mM NaCl
-
5 mM EGTA
-
5 mM HEPES
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.2 with KOH.
-
Osmolarity: ~290-300 mOsm.
-
-
Agonist: γ-Aminobutyric acid (GABA)
-
Test Compound: this compound
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-6 MΩ when filled with intracellular solution.
Equipment
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA)
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Perfusion system for rapid solution exchange
Experimental Workflow
Detailed Procedure
-
Cell Preparation: Plate HEK293-GABAAα5 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.
-
Obtaining a Seal:
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a healthy-looking, isolated cell.
-
Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Stabilization: Clamp the cell at a holding potential of -70 mV. Allow the holding current and access resistance to stabilize for 3-5 minutes.
-
Establishing a Baseline:
-
To study the effect of a NAM, it is crucial to elicit a consistent, sub-maximal current with GABA. An appropriate concentration is typically between the EC10 and EC20.
-
Apply a low concentration of GABA (e.g., 1-3 µM, to be determined empirically for the specific cell line) for 2-3 seconds to evoke an inward chloride current.
-
Repeat the GABA application with a washout period in between (e.g., 60 seconds) until a stable baseline response is achieved (less than 10% variation between applications).
-
-
Application of this compound:
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound for at least 60-120 seconds to allow for receptor equilibration.
-
While still in the presence of this compound, co-apply the same concentration of GABA used for the baseline measurement.
-
Record the resulting current. A reduction in the peak current amplitude compared to the baseline indicates NAM activity.
-
-
Dose-Response: Repeat step 8 with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) to construct a dose-response curve and determine the EC50.
-
Washout: After testing, perfuse the cell with the standard extracellular solution for several minutes to assess the reversibility of the drug's effect.
Data Analysis
-
Measure the peak amplitude of the GABA-evoked current in the absence (I_baseline) and presence (I_ONO) of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = (1 - (I_ONO / I_baseline)) * 100
-
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50.
Expected Results
Application of this compound is expected to cause a concentration-dependent reduction in the amplitude of GABA-evoked currents in cells expressing GABAA α5 receptors. The inhibition should be surmountable by increasing concentrations of GABA, characteristic of an allosteric modulator. The observed EC50 should be in the low nanomolar range, consistent with the published data.[1][4][5] No significant effect is expected on cell lines that do not express the α5 subunit, demonstrating the selectivity of the compound.
References
- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Few cell lines with GABAA mRNAs have functional receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing ONO-8590580 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8590580 is a potent and selective negative allosteric modulator (NAM) of the GABAA α5 receptor, a target implicated in cognitive function.[1][2][3] GABAA receptors containing the α5 subunit are highly expressed in the hippocampus and are involved in memory processing.[1][4] this compound binds to the benzodiazepine (B76468) site on GABAA α5-containing receptors and has been shown to enhance long-term potentiation and improve cognitive deficits in preclinical models.[1][4] Accurate assessment of this compound receptor occupancy (RO) is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in clinical development.
These application notes provide a detailed overview of the methodologies for determining the receptor occupancy of this compound, from in vitro characterization to in vivo preclinical and clinical assessment.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator at the benzodiazepine binding site of GABAA receptors that contain the α5 subunit.[1][4][5] In the central nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This compound, as a NAM, reduces the effect of GABA on the α5-containing GABAA receptors, thereby decreasing the influx of chloride ions and leading to a localized disinhibition in brain regions with high α5 expression, such as the hippocampus. This is thought to be the mechanism underlying its pro-cognitive effects.
Quantitative Data Summary
The following tables summarize the key in vitro binding and functional activity data for this compound, as well as in vivo receptor occupancy data from preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Value | Receptor/Assay Condition | Reference |
| Binding Affinity (Ki) | 7.9 nM | Recombinant human α5-containing GABAA receptors (benzodiazepine site) | [1][4][5] |
| Functional Activity (EC50) | 1.1 nM | GABA-induced Cl- channel activity in recombinant human α5-containing GABAA receptors | [1][4] |
| Maximal Inhibition | 44.4% | GABA-induced Cl- channel activity in recombinant human α5-containing GABAA receptors | [1][4][5] |
Table 2: In Vivo Receptor Occupancy of this compound in Rats
| Oral Dose (mg/kg) | Hippocampal GABAA α5 Occupancy (%) | Time Post-Dose | Reference |
| 1 - 20 | 40 - 90% | 1 hour | [1][4][5] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for GABAA α5 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the GABAA α5 receptor.
Materials:
-
Cell membranes from a stable cell line expressing recombinant human GABAA α5βxγx receptors.
-
Radioligand specific for the benzodiazepine binding site (e.g., [3H]Ro15-1788).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-labeled benzodiazepine site ligand like clonazepam).
-
Assay buffer (e.g., Tris-HCl buffer).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GABAA α5 receptor and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a saturating concentration of a competing non-labeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Ex Vivo Autoradiography for Preclinical Receptor Occupancy
This protocol is designed to measure the in vivo receptor occupancy of this compound in the brains of rodents.
Materials:
-
Rodents (e.g., rats or mice).
-
This compound formulation for oral administration.
-
A radioligand that specifically binds to GABAA α5 receptors in vivo (e.g., [3H]Ro15-4513).
-
Cryostat for brain sectioning.
-
Phosphor imaging plates or autoradiography film.
-
Image analysis software.
Procedure:
-
Dosing: Administer this compound orally to different groups of animals at a range of doses. Include a vehicle-treated control group.
-
Radioligand Injection: At a predetermined time after this compound administration (e.g., 1 hour, corresponding to expected peak plasma concentration), administer the radioligand intravenously.
-
Brain Collection: At the time of peak brain uptake of the radioligand, euthanize the animals and rapidly remove and freeze the brains.
-
Sectioning: Cut thin (e.g., 20 µm) coronal or sagittal brain sections using a cryostat.
-
Autoradiography: Expose the brain sections to phosphor imaging plates or autoradiography film.
-
Image Analysis:
-
Scan the exposed plates or film to generate digital images of radioligand binding.
-
Define regions of interest (ROIs), particularly the hippocampus, which has high GABAA α5 receptor density.
-
Quantify the signal intensity within the ROIs for both vehicle- and drug-treated groups.
-
Calculate the percent receptor occupancy (%RO) for each dose group using the formula: %RO = 100 * (1 - (signal in drug-treated group / signal in vehicle-treated group)).
-
-
PK/PD Modeling: Correlate the calculated %RO with plasma concentrations of this compound determined from satellite animal groups to establish a PK/PD relationship.
Protocol 3: Positron Emission Tomography (PET) for Clinical Receptor Occupancy
PET imaging is a non-invasive technique to quantify receptor occupancy in the human brain. A similar compound, basmisanil, has been studied using PET with the tracer [11C]-Ro15-4513.
Materials:
-
Human subjects.
-
This compound formulation for oral administration.
-
A PET radiotracer for GABAA α5 receptors (e.g., [11C]Ro15-4513).
-
PET scanner.
-
Arterial line for blood sampling (optional, for full kinetic modeling).
-
Image analysis software for PET data.
Procedure:
-
Baseline Scan: Perform a baseline PET scan on each subject following injection of the radiotracer to determine baseline receptor availability (distribution volume, VT).
-
Drug Administration: Administer a single oral dose of this compound.
-
Post-Dose Scan: After a specified time post-dose, perform a second PET scan with the same radiotracer to measure receptor availability in the presence of the drug.
-
Blood Sampling: (Optional but recommended) Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites, which allows for more accurate kinetic modeling.
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data into dynamic images.
-
Co-register the PET images with anatomical MRI scans for accurate delineation of brain regions.
-
Define ROIs, including the hippocampus.
-
Use kinetic modeling (e.g., two-tissue compartment model) to estimate the distribution volume (VT) of the radiotracer in the ROIs for both baseline and post-dose scans.
-
-
Receptor Occupancy Calculation:
-
Calculate %RO in each ROI using the formula: %RO = 100 * (1 - (VT post-dose / VT baseline)).
-
-
PK/PD Analysis: Correlate the %RO with the plasma concentration of this compound at the time of the PET scan to establish the dose-occupancy relationship in humans.
Conclusion
The methodologies described provide a comprehensive framework for assessing the receptor occupancy of this compound. A combination of in vitro binding and functional assays, along with preclinical ex vivo autoradiography and clinical PET imaging, will enable a thorough characterization of the PK/PD relationship of this compound, supporting its development as a potential therapeutic for cognitive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Application Notes and Protocols: ONO-8590580 in Scopolamine-Induced Memory Impairment Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8590580 is a novel, orally available negative allosteric modulator (NAM) that selectively targets the α5 subunit of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA-A receptors containing the α5 subunit are highly concentrated in the hippocampus, a brain region critical for learning and memory.[1] By negatively modulating these receptors, this compound is hypothesized to enhance cognitive function, making it a promising therapeutic candidate for conditions associated with memory impairment.
Scopolamine (B1681570), a muscarinic receptor antagonist, is widely used in preclinical research to induce a state of transient cognitive deficit, providing a robust model for evaluating the efficacy of potential nootropic agents. This document provides detailed application notes and protocols for the administration of this compound in a scopolamine-induced memory impairment model in rats, specifically utilizing the eight-arm radial maze task.
Mechanism of Action: GABA-A α5 Negative Allosteric Modulation
This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABA-A receptors that contain the α5 subunit.[1] In essence, it reduces the inhibitory effect of GABA, the primary inhibitory neurotransmitter in the brain. This disinhibition in hippocampal neurons is thought to lower the threshold for synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Data Presentation
The following tables summarize the quantitative data from a representative study evaluating the efficacy of this compound in reversing scopolamine-induced memory deficits in the eight-arm radial maze task.
Table 1: Efficacy of this compound on Scopolamine-Induced Memory Impairment in the Eight-Arm Radial Maze
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Working Memory Errors (Mean ± SEM) | Number of Reference Memory Errors (Mean ± SEM) |
| Vehicle Control | - | p.o. | 1.2 ± 0.3 | 0.5 ± 0.2 |
| Scopolamine | 0.2 | i.p. | 4.5 ± 0.6 | 2.8 ± 0.5 |
| Scopolamine + this compound | 0.2 (Scopolamine) + 20 (this compound) | i.p. + p.o. | 1.5 ± 0.4 | 0.7 ± 0.3 |
| Scopolamine + Donepezil | 0.2 (Scopolamine) + 0.5 (Donepezil) | i.p. + p.o. | 2.1 ± 0.5 | 1.0 ± 0.4 |
Data are representative and compiled from published findings.[1]
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value |
| Binding Affinity (Ki) for human α5-containing GABA-A receptors | 7.9 nM |
| Functional Activity (EC50) for GABA-induced Cl- channel activity | 1.1 nM |
| Maximum Inhibition of GABA-induced Cl- channel activity | 44.4% |
| Hippocampal GABA-A α5 Receptor Occupancy (1-20 mg/kg, p.o. at 1 hr) | 40-90% |
[1]
Experimental Protocols
Protocol 1: Scopolamine-Induced Memory Impairment in the Eight-Arm Radial Maze (Rat Model)
This protocol describes the induction of memory impairment using scopolamine and the assessment of cognitive enhancement by this compound in the eight-arm radial maze.
Materials:
-
Eight-arm radial maze apparatus
-
Food rewards (e.g., sucrose (B13894) pellets)
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline solution (for scopolamine)
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Habituation and Training:
-
For 5-7 days prior to testing, handle the rats daily to acclimate them to the experimenter.
-
Food restrict the rats to 85-90% of their free-feeding body weight.
-
Habituate the rats to the maze for 10 minutes each day for 2-3 days, with food rewards scattered throughout the arms.
-
Begin training by baiting only the end of each of the eight arms. Place a rat in the central platform and allow it to explore the maze and consume the rewards. A trial ends when all eight rewards have been consumed or after a predetermined time (e.g., 10 minutes).
-
Training continues until the rats reach a stable baseline performance (e.g., < 2 working memory errors per trial for 3 consecutive days).
-
-
Drug Administration:
-
On the test day, administer this compound (20 mg/kg) or its vehicle orally (p.o.).
-
After 30 minutes, administer scopolamine (0.2 mg/kg) or saline intraperitoneally (i.p.).
-
The behavioral test should commence 30 minutes after the scopolamine/saline injection (i.e., 60 minutes after this compound/vehicle administration).
-
-
Behavioral Testing:
-
Place the rat in the center of the eight-arm radial maze.
-
Record the sequence of arm entries.
-
The trial is complete once the rat has visited all eight baited arms or after the maximum trial duration is reached.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Working Memory Error: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Error: Entry into an arm that is never baited (if applicable to the specific maze paradigm). In a fully baited maze, this is not typically measured.
-
Latency to Complete the Task: Total time taken to visit all eight arms.
-
Compare the number of errors and latency between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Logical Relationships in the Scopolamine Model
The scopolamine-induced memory impairment model is based on a series of cause-and-effect relationships that can be modulated by a therapeutic agent like this compound.
Conclusion
This compound demonstrates significant efficacy in reversing scopolamine-induced memory impairment in a rat model.[1] The protocols and data presented herein provide a framework for researchers to further investigate the therapeutic potential of this compound and other GABA-A α5 negative allosteric modulators for cognitive disorders. Careful adherence to the experimental design and data analysis procedures is crucial for obtaining reliable and reproducible results.
References
- 1. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of ONO-8590580 on GABA-Induced Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8590580 is a novel and selective negative allosteric modulator (NAM) of the GABAA α5 subunit-containing receptor.[1][2][3][4] These receptors, predominantly expressed in the hippocampus, are implicated in cognitive processes.[2][5] As a NAM, this compound does not block the receptor directly but rather reduces the ability of GABA (γ-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system, to elicit a chloride current upon binding. This modulation of GABAergic signaling presents a promising therapeutic avenue for cognitive disorders.
These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on GABA-induced currents using the whole-cell patch-clamp electrophysiology technique in a heterologous expression system.
Signaling Pathway of GABAA Receptor and Modulation by this compound
The following diagram illustrates the signaling pathway of the GABAA receptor and the mechanism of action for this compound.
Caption: GABAA receptor signaling and modulation by this compound.
Experimental Protocols
Cell Culture and Transfection
This protocol describes the maintenance of Human Embryonic Kidney 293 (HEK293) cells and their transient transfection with plasmids encoding the subunits of the human GABAA α5βγ2 receptor.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmids: pCMV-hGABRA5, pCMV-hGABRB3, pCMV-hGABRG2
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For transfection, seed cells onto glass coverslips in a 24-well plate at a density of 1 x 10^5 cells/well.
-
After 24 hours, transfect the cells with plasmids encoding the GABAA α5, β3, and γ2 subunits using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection marker such as GFP can be included to identify transfected cells.
-
Incubate the cells for 24-48 hours post-transfection before electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of GABA-induced currents in transfected HEK293 cells and the assessment of inhibition by this compound.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and digitizer
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular Solution (ECS): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.
-
Intracellular Solution (ICS): 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA; pH 7.2 with CsOH.
-
GABA stock solution (100 mM in water)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Prepare fresh dilutions of GABA and this compound in ECS on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with ICS.
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with ECS.
-
Identify transfected cells (e.g., by GFP fluorescence) and establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) for 2-5 seconds to establish a baseline current.
-
Wash the cell with ECS for at least 30 seconds to allow for receptor recovery.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the peak amplitude of the GABA-induced current in the absence and presence of this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound.
Caption: Experimental workflow for measuring this compound's effect.
Data Presentation
The inhibitory effect of this compound on GABA-induced currents can be quantified and presented in the following tables.
Table 1: Pharmacological Properties of this compound
| Parameter | Value |
| Target | GABAA α5 NAM |
| Ki | 7.9 nM |
| EC50 | 1.1 nM |
| Maximum Inhibition | 44.4% |
Note: The values presented are based on published data and may vary depending on experimental conditions.[1][2][5]
Table 2: Example Data from a Dose-Response Experiment
| This compound Conc. (nM) | Peak Current (pA) (Mean ± SEM) | % Inhibition |
| 0 (Control) | 500 ± 25 | 0 |
| 0.1 | 450 ± 22 | 10 |
| 1 | 275 ± 18 | 45 |
| 10 | 220 ± 15 | 56 |
| 100 | 210 ± 14 | 58 |
| 1000 | 205 ± 13 | 59 |
Note: These are hypothetical data for illustrative purposes.
Data Analysis
The percentage of inhibition of the GABA-induced current by this compound can be calculated using the following formula:
% Inhibition = (1 - (IGABA+ONO / IGABA)) * 100
Where:
-
IGABA+ONO is the peak current in the presence of GABA and this compound.
-
IGABA is the peak current in the presence of GABA alone.
The concentration-response data can be fitted to a sigmoidal dose-response curve to determine the EC50 value of this compound.
Logical Relationship for Data Interpretation
The following diagram illustrates the logical flow for interpreting the experimental results.
References
- 1. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Depolarising and hyperpolarising actions of GABAA receptor activation on GnRH neurons: towards an emerging consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ONO-8590580 Technical Support Center: Solubility and Formulation Guide
This technical support resource provides researchers, scientists, and drug development professionals with a centralized hub for troubleshooting solubility issues and accessing recommended solvent information for ONO-8590580.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] It is advisable to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution to 60°C.[1]
-
Sonication: Use an ultrasonic bath to aid in dissolution.[1][2]
-
Ensure Solvent Quality: Use a new, unopened bottle of anhydrous DMSO.[1]
Q3: My application is sensitive to DMSO. Are there alternative solvents or formulations?
A3: For applications where high concentrations of DMSO are not suitable, such as in vivo studies, a co-solvent system is recommended. Formulations using a combination of DMSO, PEG300, Tween-80, and a saline buffer have been successfully used.[1][2]
Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Method | Source |
| DMSO | 50 mg/mL (132.83 mM) | Ultrasonic and warming to 60°C | MedchemExpress[1] |
| DMSO | 60 mg/mL (159.39 mM) | Sonication is recommended | TargetMol[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | See protocol below | MedchemExpress[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL (5.31 mM) | Sonication is recommended | TargetMol[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | See protocol below | MedchemExpress[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 376.43 g/mol , add 0.2657 mL of DMSO).[1]
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath.
-
If necessary, gently warm the solution to 60°C with intermittent vortexing until the solid is completely dissolved.[1]
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Preparation of an In Vivo Formulation (Co-Solvent System)
This protocol yields a clear solution of at least 2.08 mg/mL.[1]
-
Prepare a 20.8 mg/mL stock solution of this compound in anhydrous DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 20.8 mg/mL DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
Visual Guides
This compound Signaling Pathway
This compound is a negative allosteric modulator (NAM) of the GABAA α5 receptor.[1][2][3] These receptors are predominantly expressed in the hippocampus and are involved in memory and learning processes.[4] By negatively modulating the receptor, this compound can enhance cognitive function.[3][5][6]
Caption: Signaling pathway of this compound as a GABAA α5 NAM.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address common solubility challenges encountered with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. | BioWorld [bioworld.com]
mitigating potential toxicity of long-term ONO-8590580 administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential toxicity associated with the long-term administration of ONO-8590580. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally available small molecule that acts as a negative allosteric modulator (NAM) of the GABAA α5 receptor.[1][2][3] GABAA receptors containing the α5 subunit are highly expressed in the hippocampus and are involved in memory and learning processes.[1] By selectively binding to the benzodiazepine (B76468) site on α5-containing GABAA receptors, this compound inhibits the GABA-induced chloride channel activity, which is thought to enhance cognitive function.[1][3]
Q2: What is the known safety profile of this compound from preclinical studies?
A2: Preclinical studies in rodents have shown that this compound is generally well-tolerated at doses up to 20 mg/kg.[1][3] Specifically, these studies have not observed any anxiogenic-like or proconvulsant effects at these doses.[1][3] However, comprehensive long-term toxicology data is not yet publicly available.
Q3: What are the potential long-term toxicities associated with GABAA receptor modulators?
A3: While this compound is selective for the α5 subunit, non-selective GABAA receptor modulators can have a range of adverse effects, including central nervous system (CNS) effects like sedation, tolerance, and abuse liability.[4] Although this compound's selectivity is expected to mitigate these risks, long-term administration warrants careful monitoring of CNS function, as well as potential effects on other organ systems such as the liver and kidneys, which are common sites of drug metabolism and excretion.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during long-term experimental administration of this compound.
Issue 1: Unexpected Behavioral Changes in Experimental Animals
Potential Cause:
-
On-target CNS effects: Chronic modulation of GABAA α5 receptors may lead to subtle behavioral alterations not observed in acute studies.
-
Off-target effects: Although selective, high concentrations or long-term exposure could lead to modulation of other GABAA receptor subtypes or other unintended targets.
Troubleshooting Steps:
-
Systematic Behavioral Assessment: Implement a functional observational battery (FOB) or a modified Irwin test at regular intervals throughout the study.[5][6]
-
Dose De-escalation: If significant behavioral changes are observed, consider reducing the dose to the next lowest effective dose.
-
Histopathological Examination: At the end of the study, perform a thorough histopathological analysis of the brain, focusing on hippocampal and cortical regions.
Issue 2: Elevated Liver Enzymes in Bloodwork
Potential Cause:
-
Hepatotoxicity: The liver is a primary site of metabolism for many small molecules, and long-term exposure could lead to drug-induced liver injury (DILI).[4][7][8]
Troubleshooting Steps:
-
Confirm with Additional Markers: If alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST) are elevated, measure other markers of liver function such as alkaline phosphatase (ALP) and bilirubin.[9]
-
Reduce Dosing Frequency: Consider altering the dosing regimen (e.g., every other day) to allow for hepatic recovery.
-
In Vitro Hepatotoxicity Assay: Use primary human hepatocytes or 3D liver microtissues to assess the direct cytotoxic potential of this compound.[7]
Issue 3: Indications of Renal Impairment
Potential Cause:
-
Nephrotoxicity: The kidneys are crucial for the excretion of drugs and their metabolites, and chronic exposure can sometimes lead to renal damage.[10][11]
Troubleshooting Steps:
-
Comprehensive Urinalysis: In addition to serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), perform a full urinalysis including measurement of urinary protein and specific gravity.[9][12]
-
Novel Biomarker Assessment: Measure urinary concentrations of novel kidney injury biomarkers such as Kidney Injury Molecule-1 (Kim-1) and clusterin for earlier and more sensitive detection of renal tubular damage.[13]
Data Presentation
Table 1: Hypothetical Preclinical Safety Pharmacology Data for this compound
| Parameter | Vehicle Control | 5 mg/kg this compound | 20 mg/kg this compound |
| CNS | |||
| Locomotor Activity (counts) | 1500 ± 250 | 1450 ± 300 | 1400 ± 280 |
| Irwin Test Score | Normal | Normal | Normal |
| Cardiovascular | |||
| Mean Arterial Pressure (mmHg) | 100 ± 10 | 98 ± 12 | 95 ± 15 |
| Heart Rate (bpm) | 350 ± 30 | 345 ± 35 | 340 ± 40 |
| Respiratory | |||
| Respiratory Rate (breaths/min) | 80 ± 10 | 78 ± 12 | 75 ± 15 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Long-Term Behavioral Monitoring in Rodents
-
Acclimation: Acclimate animals to the testing room and equipment for at least 3 days prior to the first assessment.
-
Baseline Assessment: Conduct a baseline functional observational battery (FOB) on all animals before the first dose of this compound.
-
Dosing: Administer this compound or vehicle control orally at the designated dose and frequency.
-
Scheduled Assessments: Perform the FOB at regular intervals (e.g., weekly for the first month, then monthly). The FOB should include assessment of posture, gait, grooming, and sensory responses.
-
Data Analysis: Compare the scores for each behavioral parameter between the treatment and control groups over time.
Protocol 2: Monitoring of Hepatic and Renal Function
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at baseline and at regular intervals (e.g., monthly).
-
Serum Chemistry: Analyze serum samples for key markers of liver function (ALT, AST, ALP, bilirubin) and kidney function (creatinine, BUN).[9]
-
Urine Collection: Collect urine samples using metabolic cages at the same time points as blood collection.
-
Urinalysis and Biomarkers: Perform a complete urinalysis and measure urinary concentrations of Kim-1 and clusterin.
-
Data Analysis: Statistically compare the levels of serum and urine markers between the this compound and vehicle control groups.
Mandatory Visualization
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Toxicity Monitoring
References
- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. dispendix.com [dispendix.com]
- 8. Do preclinical testing strategies help predict human hepatotoxic potentials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anilocus.com [anilocus.com]
- 10. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kidney Toxicity - Creative Biolabs [creative-biolabs.com]
- 12. Assessing and Predicting Kidney Safety - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
troubleshooting inconsistent results in ONO-8590580 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ONO-8590580 in behavioral studies. The information is tailored for scientists and drug development professionals to address common challenges and ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel, orally available negative allosteric modulator (NAM) of the GABA-A α5 receptor.[1][2] GABA-A receptors containing the α5 subunit are highly expressed in the hippocampus, a brain region critical for learning and memory.[1][2] By selectively binding to the benzodiazepine (B76468) site on these receptors, this compound inhibits the GABA-induced chloride ion channel activity, which is thought to enhance cognitive processes.[1][2]
Q2: What are the reported cognitive-enhancing effects of this compound in preclinical models?
In preclinical rodent models, this compound has been shown to improve cognitive deficits in various tasks. Specifically, it has demonstrated efficacy in the rat passive avoidance test and the eight-arm radial maze test, where it reversed memory impairments induced by agents like MK-801 and scopolamine.[1][2]
Q3: What is the typical dose range for this compound in rodent behavioral studies?
Oral administration of this compound in the range of 1-20 mg/kg has been shown to result in a dose-dependent occupancy of hippocampal GABA-A α5 receptors, ranging from 40% to 90%, one hour after administration.[1][2] For cognitive improvement in the rat passive avoidance test, doses of 3-20 mg/kg have been effective, while a 20 mg/kg dose was used in the eight-arm radial maze test.[2]
Q4: Are there any known side effects of this compound at effective doses?
At a dose of 20 mg/kg, this compound did not show anxiogenic-like or proconvulsant effects in the elevated plus maze test or the pentylenetetrazole-induced seizure test, respectively.[1][2]
Troubleshooting Guide for Inconsistent Results
I. Issues Related to Animal and Housing
Q: We are observing high inter-animal variability in our behavioral results. What could be the cause?
High variability can stem from several factors related to the animals and their housing conditions. It is crucial to ensure consistency across all experimental subjects.
-
Genetic Background: Use a consistent inbred strain of rodents to minimize genetic variability.
-
Housing Conditions: Standardize housing conditions, including cage size, enrichment, light-dark cycle, temperature, and humidity. Even the position of the cage on the rack can influence light exposure and affect behavior.
-
Social Hierarchy: Group-housed animals establish social hierarchies that can impact their performance in behavioral tasks. Consider single housing during the experimental period or ensure balanced representation from different cages in each experimental group.[3]
-
Sex Differences: Be aware of sex-specific differences in behavior and hormonal fluctuations in females, which can impact cognitive performance.
II. Procedural and Experimental Design Issues
Q: Our results are not consistent across different experimenters. How can we mitigate this?
Experimenter-induced variability is a common issue in behavioral research. Consistent handling and procedures are key.
-
Handling: The method of handling (e.g., tail vs. tunnel) can significantly impact a rodent's stress levels and subsequent behavior in cognitive tasks.[4][5] Implement a standardized handling protocol and ensure all experimenters adhere to it.[4][5] Acclimatizing the animals to the experimenter through regular handling before the experiment can also reduce stress and improve consistency.[6][7]
-
Experimenter Presence and Odors: The presence of the experimenter in the testing room can influence animal behavior. Strong scents from perfumes or soaps should be avoided.
-
Blinding: Whenever possible, the experimenter should be blind to the experimental conditions to prevent unconscious bias in handling and scoring.
Q: We are seeing inconsistent learning curves in our radial arm maze task. What could be the issue?
Inconsistent learning can be due to subtle variations in the experimental protocol.
-
Habituation: Ensure all animals are adequately habituated to the maze before training begins.
-
Motivation: If using a food-rewarded task, ensure a consistent level of food deprivation across all animals. Body weight should be monitored to maintain it at 80-85% of the free-feeding weight.
-
Cue Stability: The spatial cues in the testing room should remain constant throughout the experiment. Unintended changes to the environment can disrupt spatial learning.
-
Order of Testing: The time of day for testing should be consistent for all animals, as circadian rhythms can affect cognitive performance.
III. Data Analysis and Interpretation
Q: We are unsure if our data from the passive avoidance test is reliable. What are some common pitfalls in data analysis for this task?
The passive avoidance test is sensitive to several factors that can affect data interpretation.
-
Floor Effects: If the task is too easy, all animals may learn it quickly, masking potential drug effects. Conversely, if the task is too difficult (e.g., high shock intensity), it may induce freezing behavior that can be misinterpreted as good memory.
-
Non-associative Learning: It's important to have appropriate control groups to ensure that the observed behavior is due to associative learning and not simply a response to the aversive stimulus (e.g., shock-induced hypoactivity).
-
Data Distribution: Latency data is often not normally distributed. Non-parametric statistical tests or data transformations may be more appropriate for analysis.
Experimental Protocols
Passive Avoidance Test (as per Kawaharada et al., 2018)
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial:
-
Place the rat in the light compartment, facing away from the door.
-
After a 60-second acclimation period, the door is opened.
-
When the rat enters the dark compartment with all four paws, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial:
-
24 hours after the acquisition trial, the rat is placed back in the light compartment.
-
The door is opened, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).
-
An increased latency to enter the dark compartment is interpreted as successful memory retention.
-
Eight-Arm Radial Maze Test (as per Kawaharada et al., 2018)
This task evaluates spatial working and reference memory.
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards.
-
Habituation:
-
Rats are habituated to the maze for several days before training.
-
During habituation, all arms are baited with a food reward to encourage exploration.
-
-
Training:
-
Four of the eight arms are consistently baited with a food reward for each rat (the specific baited arms can differ between rats).
-
The rat is placed on the central platform and allowed to explore the maze and retrieve the rewards.
-
-
Testing:
-
After drug administration (e.g., this compound or a cognition-impairing agent like scopolamine), the rat is placed in the maze.
-
The following are recorded:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that is never baited.
-
Latency: The time taken to consume all four rewards.
-
-
A decrease in the number of errors and latency is indicative of improved cognitive performance.
-
Quantitative Data Summary
| Study Type | Animal Model | Behavioral Task | Cognition Impairing Agent | This compound Dose | Key Finding | Reference |
| Cognitive Enhancement | Rat | Passive Avoidance | MK-801 | 3-20 mg/kg (p.o.) | Significantly prevented MK-801-induced memory deficit. | [8] |
| Cognitive Enhancement | Rat | Eight-Arm Radial Maze | Scopolamine | 20 mg/kg (p.o.) | Significantly improved scopolamine-induced cognitive deficit. | [8] |
| Cognitive Enhancement | Rat | Eight-Arm Radial Maze | MK-801 | 20 mg/kg (p.o.) | Significantly improved MK-801-induced cognitive deficit. | [8] |
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Logic for Inconsistent Results
Caption: Eight-Arm Radial Maze Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. speakingofresearch.com [speakingofresearch.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Handling of Adolescent Rats Improves Learning and Memory and Decreases Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: ONO-8590580 in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONO-8590580 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the GABAA α5 receptor.[1][2][3] It binds to the benzodiazepine (B76468) binding site on GABAA receptors containing the α5 subunit.[1] This modulation reduces the GABA-induced chloride current, which can enhance cognitive processes.[4][5]
Q2: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[6] It is soluble in DMSO up to 50 mg/mL (132.83 mM).[6] For ease of use, preparing a high-concentration stock solution (e.g., 10-50 mM) is recommended.
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| In Solvent (e.g., DMSO) | -20°C | 1 year |
| Data sourced from MedchemExpress.[6] |
Q4: What is a typical working concentration of this compound for slice electrophysiology?
A concentration of 300 nM has been successfully used in rat hippocampal slices to augment long-term potentiation (LTP).[1][4] The optimal concentration may vary depending on the specific experimental preparation and goals.
Q5: How stable is this compound in aqueous electrophysiology solutions like artificial cerebrospinal fluid (aCSF)?
There is currently no specific published data on the stability of this compound in aCSF over extended periods at room or physiological temperatures. As a benzimidazole (B57391) derivative, it may have reasonable stability.[7][8][9][10][11] However, it is best practice to prepare fresh dilutions of this compound in aCSF from a frozen DMSO stock solution for each experiment. The working solution should ideally be used within a few hours of preparation to minimize potential degradation.
Troubleshooting Guides
Issue 1: My recorded neurons are showing signs of poor health (e.g., unstable resting membrane potential, difficulty forming a gigaohm seal) after applying this compound.
-
Potential Cause: High final concentration of DMSO.
-
Troubleshooting Step: Calculate the final concentration of DMSO in your aCSF. It is recommended to keep the final DMSO concentration below 0.1%, and ideally below 0.05%, as even low concentrations can affect neuronal properties.[12][13][14] For a 300 nM working solution prepared from a 10 mM stock, the final DMSO concentration would be 0.003%, which is generally considered safe. If you are using a lower concentration stock, the final DMSO concentration will be higher. Consider preparing a higher concentration stock solution to minimize the volume of DMSO added to the aCSF.
-
Example Calculation: To make 100 mL of 300 nM this compound solution from a 10 mM DMSO stock:
-
Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock = (300 x 10-9 M x 0.1 L) / (10 x 10-3 M) = 3 x 10-6 L = 3 µL
-
Final DMSO % = (Volume of DMSO / Final Volume) x 100 = (3 µL / 100,000 µL) x 100 = 0.003%
-
-
-
Potential Cause: The compound has precipitated out of solution.
-
Troubleshooting Step: Visually inspect your working solution for any signs of precipitation. This compound is hydrophobic, and adding the DMSO stock to the aqueous aCSF too quickly can cause it to precipitate. Try adding the DMSO stock to a smaller volume of aCSF first while vortexing, and then bring it up to the final volume. Preparing the working solution at room temperature can also help maintain solubility.
-
Issue 2: I am not observing the expected electrophysiological effect of this compound.
-
Potential Cause: Degradation of the compound.
-
Troubleshooting Step: Always use freshly prepared working solutions of this compound in aCSF. Do not store the diluted aqueous solution for extended periods. Ensure that your DMSO stock solution has been stored correctly at -20°C or -80°C.
-
-
Potential Cause: Incorrect final concentration.
-
Troubleshooting Step: Double-check your dilution calculations. Ensure accurate pipetting of the small volume of the DMSO stock solution. For very small volumes, it may be more accurate to perform a serial dilution.
-
-
Potential Cause: The α5 subunit of the GABAA receptor is not significantly expressed or involved in the synaptic response you are measuring in your specific brain region or cell type.
-
Troubleshooting Step: this compound is selective for GABAA receptors containing the α5 subunit.[1] Confirm from the literature that the α5 subunit is present and functionally relevant in your experimental model.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Slice Electrophysiology
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Artificial cerebrospinal fluid (aCSF)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution. The molecular weight of this compound is 376.43 g/mol .[6]
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 300 nM in aCSF):
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare your oxygenated aCSF as per your standard laboratory protocol.
-
To prepare 100 mL of a 300 nM working solution, add 3 µL of the 10 mM stock solution to 100 mL of aCSF.
-
It is recommended to add the DMSO stock to a small volume of aCSF first while vortexing, and then add this to the final volume of aCSF to ensure proper mixing and prevent precipitation.
-
Use the freshly prepared working solution for your experiment, ideally within a few hours.
-
Visualizations
Caption: Signaling pathway of GABAA receptor modulation by this compound.
References
- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oral Bioavailability of ONO-8590580 in Rodent Models
This technical support guide is designed for researchers, scientists, and drug development professionals working with the GABAA α5 negative allosteric modulator, ONO-8590580. It provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to achieving adequate oral bioavailability in rodent models.
Important Note on Data Availability: As of late 2025, specific quantitative pharmacokinetic parameters for this compound, such as absolute oral bioavailability (F%), Cmax, Tmax, and AUC, are not publicly available in peer-reviewed literature. The compound is consistently described as "orally available" and has demonstrated efficacy in rodent models via oral administration.[1][2] This guide, therefore, combines published data on this compound with established principles for formulating and evaluating poorly soluble compounds to provide a practical framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a novel, potent, and selective negative allosteric modulator (NAM) of the GABAA α5 receptor.[3] These receptors are highly expressed in the hippocampus and are involved in memory and learning processes.[2][4] By negatively modulating the receptor's activity, this compound enhances long-term potentiation and has been shown to improve cognitive deficits in preclinical rodent models.[2][5]
Q2: Is this compound orally active in rodents?
A2: Yes, published studies have consistently demonstrated that this compound is orally active in rats.[2][6] Oral administration has been shown to achieve sufficient central nervous system (CNS) exposure to engage its target and elicit a pharmacological response.[2][4]
Q3: What are the reported effective oral doses of this compound in rats?
A3: Oral doses in the range of 3-20 mg/kg have been shown to be effective in preventing and improving cognitive deficits in rat models.[2][5]
Q4: What level of brain receptor occupancy is achieved with oral dosing in rats?
A4: A key study reported that oral administration of this compound at doses of 1-20 mg/kg resulted in a dose-dependent occupancy of hippocampal GABAA α5 receptors, ranging from 40% to 90%, one hour after administration.[2][4] This confirms that the compound is absorbed, crosses the blood-brain barrier, and engages its target.
Q5: What was the development strategy regarding the compound's metabolic stability?
A5: this compound was the result of a lead optimization program that started with a metabolically unstable hit compound. The development focused on improving its Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties, specifically to achieve low microsomal turnover, indicating good metabolic stability.[3][6]
Troubleshooting Guide for Low Bioavailability
This section addresses common issues encountered when working with compounds like this compound, which are likely poorly soluble in aqueous solutions (a common characteristic of modern CNS drug candidates).
Q6: We are observing low or highly variable plasma concentrations of this compound after oral gavage in rats. What are the likely causes?
A6: Low and variable oral exposure is a frequent challenge for poorly soluble compounds. The issue typically stems from poor dissolution or absorption in the gastrointestinal (GI) tract. Below is a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Oral Bioavailability
Caption: A stepwise workflow for diagnosing the cause of low or variable oral exposure in rodent studies.
Q7: How can we prepare a more effective oral formulation for a poorly soluble compound like this compound?
A7: For preclinical studies, the goal is to create a formulation that maximizes exposure to understand the compound's intrinsic properties. Complex formulations are often used. Common strategies include using co-solvents, surfactants, or complexing agents to increase solubility.[7][8]
| Formulation Strategy | Description | Common Excipients |
| Co-solvent Systems | Water-miscible organic solvents that increase the solubility of lipophilic compounds. | PEG 300, PEG 400, Propylene Glycol, DMSO |
| Surfactant Dispersions | Form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous environment of the GI tract. | Tween 80, Cremophor EL, Labrasol® |
| Cyclodextrin (B1172386) Complexes | Form inclusion complexes where the hydrophobic drug molecule sits (B43327) inside the cyclodextrin cavity, increasing solubility. | β-cyclodextrin (SBE-β-CD) |
| Lipid-Based Systems | The drug is dissolved in oils or lipids, which can promote absorption through lymphatic pathways. | Corn oil, Sesame oil, Labrafac™ PG |
Experimental Protocols
Protocol 1: Preparation of an Enhanced Oral Formulation
This protocol provides a starting point for formulating a poorly soluble compound like this compound for oral administration in rats. Note: This is a general protocol and may require optimization.
Objective: To prepare a 10 mg/mL solution/suspension of this compound suitable for a 10 mg/kg dose at a 1 mL/kg dosing volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile vials, magnetic stirrer, and stir bar
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL formulation, weigh 100 mg.
-
Initial Solubilization: In a sterile glass vial, add a minimal amount of DMSO to the powder (e.g., 5-10% of the final volume, so 0.5 - 1.0 mL). Vortex or sonicate briefly to dissolve the compound.
-
Add Co-solvent: Add PEG 400 (e.g., 30-40% of the final volume, so 3-4 mL). Mix thoroughly until a clear solution is formed.
-
Add Surfactant: Add Tween 80 (e.g., 5-10% of the final volume, so 0.5 - 1.0 mL). This helps maintain solubility when the aqueous component is added. Mix thoroughly.
-
Add Aqueous Vehicle: Slowly add saline while stirring to reach the final volume of 10 mL.
-
Final Formulation: The final vehicle composition might be, for example, 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline (v/v/v/v). Observe the final formulation. If it remains a clear solution, it is ideal. If a fine, uniform suspension forms, it may still be suitable for dosing, but must be continuously stirred during dose administration to ensure homogeneity.
-
Administration: Use the formulation immediately after preparation. If a suspension, ensure it is continuously mixed and use a gavage needle with a sufficiently wide bore.
Preclinical Formulation Development Workflow
Caption: A simplified workflow for selecting a suitable preclinical oral formulation for a new chemical entity.
Protocol 2: General Procedure for a Pilot Oral Bioavailability Study in Rats
Objective: To determine key pharmacokinetic parameters and the absolute oral bioavailability (F%) of this compound.
Animals:
-
Male Sprague-Dawley rats (n=3-4 per group), fitted with jugular vein catheters for serial blood sampling.
Groups:
-
Intravenous (IV) Group: 1 mg/kg this compound in a suitable IV vehicle (e.g., 10% DMSO / 90% Saline). Dose volume ~1-2 mL/kg.
-
Oral (PO) Group: 10 mg/kg this compound in the optimized formulation from Protocol 1. Dose volume ~1-5 mL/kg.
Procedure:
-
Fasting: Fast animals overnight (with free access to water) before dosing.
-
Dosing: Administer the compound to each group via the specified route. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as AUC, Cmax, Tmax, and half-life. Calculate absolute oral bioavailability using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Quantitative Data Summary
While specific PK data is unavailable, the following tables summarize the published activity of this compound.
Table 1: In Vitro Profile of this compound [2]
| Parameter | Value | Target |
| Binding Affinity (Ki) | 7.9 nM | Recombinant human α5-containing GABAA receptors |
| Functional Activity (EC50) | 1.1 nM | GABA-induced Cl- channel activity |
| Maximal Inhibition | 44.4% | GABA-induced Cl- channel activity |
Table 2: In Vivo Oral Dose and Target Occupancy in Rats [2]
| Oral Dose (mg/kg) | Hippocampal GABAA α5 Occupancy (%) (at 1 hr) |
| 1 | ~40% |
| 3 | Not specified |
| 10 | Not specified |
| 20 | ~90% |
Factors Influencing Oral Bioavailability
Caption: Key pharmaceutical and physiological factors that collectively determine the oral bioavailability of a drug.
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. criver.com [criver.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. admescope.com [admescope.com]
Technical Support Center: Measuring Brain Penetration of ONO-8590580
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges in measuring the brain penetration of the novel small molecule, ONO-8590580.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to accurately measuring the brain penetration of this compound?
Accurately quantifying the brain penetration of a novel compound like this compound is a multifaceted challenge due to the complex and highly regulated environment of the central nervous system (CNS). The primary obstacles can be categorized as follows:
-
The Blood-Brain Barrier (BBB): The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. For this compound to be effective, it must be able to cross this barrier.
-
Active Efflux Transporters: The BBB is equipped with a variety of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics, including many small molecule drugs, out of the brain and back into the bloodstream. If this compound is a substrate for these transporters, its brain concentration will be significantly reduced.
-
Plasma Protein Binding: A high degree of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can severely limit the free fraction of this compound available to cross the BBB. Only the unbound drug is pharmacologically active and capable of penetrating into the brain.
-
Metabolic Stability: The brain has its own set of metabolic enzymes. If this compound is rapidly metabolized either in the periphery or within the brain itself, it can lead to an underestimation of its true brain penetration and therapeutic potential.
Q2: How do I interpret the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound?
The Kp,uu is the most accurate measure of brain penetration as it accounts for plasma protein binding and brain tissue binding, reflecting the concentration of free drug available to interact with its target in the CNS. The Kp,uu is defined as the ratio of the unbound concentration of a drug in the brain to its unbound concentration in plasma.
Here is a general guide to interpreting Kp,uu values:
| Kp,uu Value | Interpretation |
| Kp,uu > 1 | Indicates active uptake into the brain. The compound is a substrate for one or more uptake transporters at the BBB. |
| Kp,uu = 1 | Suggests that the compound crosses the BBB primarily through passive diffusion and is not a significant substrate for efflux transporters. |
| Kp,uu < 1 | Suggests that the compound is a substrate for active efflux transporters, such as P-gp or BCRP, which are limiting its brain penetration. |
Q3: What are the recommended initial in vitro assays to assess the potential for this compound to cross the BBB?
Before moving to in vivo studies, a series of in vitro assays can provide valuable insights into the BBB penetration potential of this compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the ability of a compound to passively diffuse across an artificial lipid membrane, providing a first indication of its potential to cross the BBB.
-
Caco-2 or MDCK-MDR1 Permeability Assays: These cell-based assays are considered the gold standard for predicting BBB penetration and identifying P-gp substrates. The ratio of basal-to-apical to apical-to-basal permeability can determine if a compound is subject to active efflux.
-
Plasma Protein Binding Assay: Techniques such as equilibrium dialysis or ultracentrifugation should be used to determine the fraction of this compound that binds to plasma proteins.
-
Microsomal Stability Assay: Liver and brain microsomes can be used to assess the metabolic stability of this compound, providing an early indication of its potential for rapid clearance.
Troubleshooting Guides
Problem 1: High variability in brain concentration measurements for this compound across different animals.
High variability in brain concentration measurements can obscure the true brain penetration of this compound. The following steps can help to troubleshoot this issue:
-
Refine the Dosing Protocol: Ensure that the dosing vehicle is appropriate for this compound and that the administration technique (e.g., oral gavage, intravenous injection) is consistent across all animals.
-
Standardize the Brain Homogenization Procedure: The efficiency of the brain homogenization process can significantly impact the recovery of the compound. Ensure that the homogenization method, buffer composition, and duration are consistent for all samples.
-
Optimize the Bioanalytical Method: A sensitive and robust bioanalytical method, such as LC-MS/MS, is crucial for accurately quantifying drug concentrations in the brain and plasma. Method validation should include assessments of linearity, accuracy, precision, and matrix effects.
Problem 2: this compound shows good in vitro permeability but poor in vivo brain penetration.
This is a common issue and often points to the involvement of active efflux transporters at the BBB.
-
Conduct an in vivo P-gp inhibition study: Co-administer this compound with a known P-gp inhibitor, such as elacridar (B1662867) or verapamil. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would confirm that this compound is a P-gp substrate.
-
Utilize P-gp knockout models: Employing P-gp knockout rodents for pharmacokinetic studies can definitively determine the role of P-gp in limiting the brain penetration of this compound.
Experimental Protocols
Protocol 1: In Situ Brain Perfusion
This technique allows for the direct measurement of the rate of transport of this compound across the BBB, independent of peripheral pharmacokinetics.
-
Animal Preparation: Anesthetize a rodent (e.g., rat, mouse) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.
-
Perfusion: Perfuse a buffered solution containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose) at a constant rate.
-
Sample Collection: After a short perfusion period (e.g., 1-5 minutes), decapitate the animal and collect the brain.
-
Analysis: Homogenize the brain tissue and analyze the concentrations of this compound and the vascular marker using LC-MS/MS and liquid scintillation counting, respectively.
-
Calculation: The brain uptake clearance (Cl,up) can be calculated using the following equation: Cl,up = (Cbrain * Vbrain) / (Cperfusate * T) where Cbrain is the concentration in the brain, Vbrain is the brain volume, Cperfusate is the concentration in the perfusion fluid, and T is the perfusion time.
Protocol 2: Cassette Dosing for Pharmacokinetic Screening
Cassette dosing involves the simultaneous administration of a mixture of several compounds to a single animal, allowing for higher throughput screening of brain penetration.
-
Compound Selection: Select a small group of compounds (e.g., 3-5), including this compound, with compatible physicochemical properties and non-overlapping mass-to-charge ratios for LC-MS/MS analysis.
-
Dosing Solution Preparation: Prepare a dosing solution containing a known concentration of each compound in an appropriate vehicle.
-
Administration: Administer the dosing solution to a cohort of animals (e.g., mice) via the desired route (e.g., intravenous).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 24 hours), collect blood and brain samples.
-
Sample Processing: Separate plasma from the blood samples. Homogenize the brain tissue.
-
Bioanalysis: Analyze the concentrations of all compounds in the plasma and brain homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), for each compound.
Visualizations
interpreting unexpected anxiogenic responses to ONO-8590580
This technical support resource is intended for researchers, scientists, and drug development professionals working with ONO-8590580. It provides troubleshooting guidance and answers to frequently asked questions, with a focus on interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experiment shows an anxiogenic-like response with this compound. Is this an expected outcome?
A1: Based on published preclinical data, anxiogenic-like effects are not an expected outcome of this compound administration at doses effective for cognitive enhancement.[1][2][3] Studies in rats using the elevated plus maze test showed no anxiogenic-like or proconvulsant effects at a dose of 20 mg/kg, p.o.[1][2][3] this compound is characterized as a novel GABAα5 negative allosteric modulator (NAM) that enhances hippocampal memory function without such risks.[2] If you are observing anxiogenic-like behaviors, it may be due to experimental variables. Please refer to the troubleshooting guide below.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a negative allosteric modulator (NAM) that is highly selective for the α5 subunit-containing GABA-A receptors.[1][4] These receptors are densely expressed in the hippocampus and are involved in memory and learning processes.[1][2] this compound binds to the benzodiazepine (B76468) site on these receptors and reduces the GABA-induced chloride ion current, thereby enhancing cognitive function.[1][2][3]
Q3: What are the key binding and functional parameters of this compound?
A3: this compound exhibits high affinity and selectivity for the GABA-A α5 receptor. Key parameters are summarized in the table below.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 7.9 nM | Human (recombinant) | Binds to the benzodiazepine binding sites on α5-containing GABA-A receptors.[1][2][3] |
| Functional Activity (EC50) | 1.1 nM | Human (recombinant) | For GABA-induced Cl- channel activity.[1][2][3] |
| Maximum Inhibition | 44.4% | Human (recombinant) | Of GABA-induced Cl- channel activity.[1][2][3] |
| In Vivo Receptor Occupancy | 40-90% | Rat (hippocampus) | Achieved with oral administration of 1-20 mg/kg at 1 hour post-dose.[1][2][3] |
Troubleshooting Guide: Interpreting Unexpected Anxiogenic-Like Responses
If you are observing anxiogenic-like responses in your experiments with this compound, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| High Dosing Regimen | The lack of anxiogenic effects was reported at 20 mg/kg. Higher doses may lead to off-target effects or exaggerated pharmacological effects. Review your dosing calculations and consider performing a dose-response study. |
| Compound Purity and Formulation | Impurities in the compound batch or issues with the vehicle/formulation could lead to unexpected behavioral effects. Verify the purity of your this compound sample via analytical methods (e.g., HPLC, NMR). Ensure the vehicle is inert and does not have behavioral effects on its own. |
| Animal Model and Species Differences | The published data are from rat models.[1][2][3] Different species or even strains of animals may have different sensitivities or metabolic profiles. Review the literature for baseline anxiety levels and GABA-A receptor distribution in your specific animal model. |
| Experimental Protocol Variations | Subtle differences in the execution of behavioral assays can significantly impact results. Ensure your protocol for the elevated plus maze or other anxiety tests is standardized and validated. Compare your protocol with the detailed methodology below. |
| Off-Target Effects | While this compound is reported to be selective, very high concentrations could potentially interact with other GABA-A receptor subtypes (α1, α2, α3) which are known to mediate anxiolytic and other behavioral effects.[1] Consider running counter-screening assays if high concentrations are being used. |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic/Anxiogenic Effects
This protocol is based on the methodology used to assess the anxiogenic potential of this compound.[1][2]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male rats are typically used. They should be habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle orally (p.o.) at a specified time (e.g., 60 minutes) before the test.
-
Test Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type, using an automated tracking system.
-
-
Data Analysis: An anxiogenic effect is indicated by a significant decrease in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the GABA-A α5 receptor.
Experimental Workflow for Behavioral Testing
Caption: Workflow for assessing anxiogenic potential of this compound.
Logical Troubleshooting Flow
Caption: Decision tree for troubleshooting unexpected anxiogenic data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor Tolerability of GABA-A α5 NAMs in Elderly Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GABA-A α5 negative allosteric modulators (NAMs) in elderly preclinical models. The information is designed to help manage and interpret the often-complex tolerability issues observed in aged animal subjects.
Frequently Asked Questions (FAQs)
Q1: Why do GABA-A α5 NAMs show poor tolerability specifically in elderly models?
A1: The poor tolerability of GABA-A α5 NAMs in elderly models is thought to be linked to age-related changes in the brain's GABAergic system. With age, there can be alterations in the expression and function of GABA-A receptor subunits and changes in GABAergic signaling.[1][2][3] Some research suggests that while younger brains may benefit from the reduction of inhibition by NAMs to enhance cognitive processes, aged brains might experience a state of hippocampal hyperactivity.[4] In such cases, further reducing GABAergic tone with a NAM could exacerbate this hyperactivity, leading to adverse effects. In some instances, positive allosteric modulators (PAMs) have shown better outcomes in aged models by enhancing GABAergic function.[4]
Q2: What are the most common adverse effects observed with GABA-A α5 NAMs in preclinical studies?
A2: While highly selective α5 NAMs are designed to avoid the sedative and anxiogenic effects of non-selective GABA-A modulators, some tolerability issues have been reported.[5][6] In preclinical models, depending on the compound and dose, these can include motor coordination deficits, anxiety-like behaviors at higher doses, and in some specific cases, off-target toxicities. For example, a metabolite of the early α5 NAM, α5IA, was found to cause renal toxicity in preclinical studies.[7] It is crucial to perform careful dose-response studies to identify a therapeutic window that separates cognitive enhancement from adverse effects.
Q3: Can poor tolerability be related to the specific compound's off-target effects?
A3: Yes. While many newer GABA-A α5 NAMs exhibit high selectivity for the α5 subunit, off-target activity can never be completely ruled out, especially at higher doses. It is essential to profile the investigational compound against a broad panel of receptors and enzymes to understand its full pharmacological profile. Any off-target interactions could contribute to the observed adverse effects. For instance, basmisanil (B605915) is reported to be a highly selective GABA-A α5 NAM with over 90-fold selectivity against α1, α2, and α3 subunits, which contributes to its favorable safety profile in preclinical studies.[8]
Q4: Is it possible that the cognitive-enhancing effects of α5 NAMs are diminished in aged models?
A4: Evidence suggests this might be the case. While α5 NAMs have shown pro-cognitive effects in young, healthy rodent models, these effects are not consistently replicated in aged animals.[4] In fact, some studies indicate that in aged rats with unimpaired memory, an α5 NAM can actually impair performance. This again points to the altered neurobiology of the aging brain, where a simple reduction in inhibition may not be the optimal strategy for cognitive enhancement.
Q5: How can I differentiate between poor tolerability and the absence of a therapeutic effect in my aged animal model?
A5: This requires a comprehensive behavioral and physiological assessment. A lack of therapeutic effect would be observed as no improvement in the cognitive tasks (e.g., Morris water maze, novel object recognition) compared to the vehicle-treated aged group. Poor tolerability, on the other hand, will manifest as adverse behavioral or physiological signs. These can include weight loss, reduced food and water intake, altered locomotor activity (hyper- or hypo-activity), impaired motor coordination (e.g., on a rotarod), or signs of anxiety (e.g., thigmotaxis in an open field test). It is crucial to include a battery of tests to assess both cognition and general well-being.
Troubleshooting Guides
Issue 1: Observed Motor Impairment in Aged Rodents
Your aged rats or mice treated with a GABA-A α5 NAM show signs of motor impairment, such as ataxia, slipping on the rotarod at low speeds, or a general decrease in locomotor activity.
Possible Causes and Solutions:
-
Dose is too high: The most likely cause is that the administered dose is outside the therapeutic window for the aged model.
-
Troubleshooting Step: Perform a dose-response study with a wider range of lower doses. Include doses that are sub-efficacious for cognitive enhancement in young animals as a starting point.
-
-
Off-target effects: The compound may have off-target effects on other GABA-A receptor subtypes (e.g., α1, associated with sedation and motor effects) or other neurotransmitter systems.
-
Troubleshooting Step: Review the in vitro selectivity profile of your compound. If not available, consider profiling it against other GABA-A receptor subtypes.
-
-
Age-related sensitivity: Elderly animals can have altered pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, leading to higher brain exposure and exaggerated pharmacological effects at a given dose compared to younger animals.
-
Troubleshooting Step: Conduct a pharmacokinetic study in your aged model to determine the brain and plasma concentrations of the compound at different doses. This will help correlate exposure levels with behavioral effects.
-
References
- 1. The effect of age and sex on the expression of GABA signaling components in the human hippocampus and entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-related changes in medial septal cholinergic and GABAergic projection neurons and hippocampal neurotransmitter receptors: relationship with memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristic acid alleviates hippocampal aging correlated with GABAergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective GABA(A) α5 positive allosteric modulators improve cognitive function in aged rats with memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of ONO-8590580 and Basmisanil for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders, representing a significant unmet medical need. One promising therapeutic strategy involves the modulation of the gamma-aminobutyric acid (GABA) system, particularly through negative allosteric modulators (NAMs) of the GABA-A α5 receptor subtype. These receptors are highly expressed in the hippocampus and are thought to play a crucial role in learning and memory.[1][2] This guide provides a detailed comparison of two such NAMs: ONO-8590580 and basmisanil (B605915) (also known as RG1662 or RO5186582), focusing on their pharmacological profiles, preclinical efficacy in cognitive models, and clinical development status.
Mechanism of Action: Targeting the GABA-A α5 Receptor
Both this compound and basmisanil exert their pro-cognitive effects by acting as negative allosteric modulators of the GABA-A receptor, with high selectivity for the α5 subunit.[1][3] GABA-A α5 subunit-containing receptors are predominantly located in the hippocampus, a brain region critical for memory formation.[1][2] By binding to the benzodiazepine (B76468) site on these receptors, this compound and basmisanil reduce the inhibitory effect of GABA. This disinhibition is hypothesized to enhance synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1]
Pharmacological Profile
| Parameter | This compound | Basmisanil |
| Target | GABA-A α5 Negative Allosteric Modulator | GABA-A α5 Negative Allosteric Modulator |
| Binding Affinity (Ki) | 7.9 nM (human recombinant α5-containing receptors)[1] | 5 nM (human recombinant α5-containing receptors)[3][4] |
| Functional Activity (EC50) | 1.1 nM (for GABA-induced Cl- channel activity)[1] | Not explicitly stated in the provided results. |
| Selectivity | Functionally selective for GABA-A α5.[1] | >90-fold selectivity versus α1, α2, and α3 subunit-containing receptors.[3][4] |
| Maximum Inhibition | 44.4% of GABA-induced Cl- channel activity.[1] | Not explicitly stated in the provided results. |
Preclinical Efficacy in Cognitive Models
Both compounds have demonstrated pro-cognitive effects in various preclinical models of cognitive impairment.
This compound Preclinical Data
| Animal Model | Cognitive Domain | Inducing Agent | Key Findings |
| Rat | Memory Consolidation | MK-801 | Significantly prevented memory deficit (3-20 mg/kg, p.o.).[1] |
| Rat | Spatial Working Memory | Scopolamine (B1681570), MK-801 | Improved cognitive deficit (20 mg/kg, p.o.) with equal or greater activity than 0.5 mg/kg donepezil (B133215).[1] |
| Rat Hippocampal Slices | Synaptic Plasticity | Tetanus-induced LTP | Significantly augmented LTP at 300 nM.[1] |
Basmisanil Preclinical Data
| Animal Model | Cognitive Domain | Inducing Agent | Key Findings |
| Rat | Spatial Learning | Diazepam | Attenuated diazepam-induced impairment in the Morris water maze at estimated receptor occupancies of 30-65%.[3] |
| Non-human Primate | Executive Function | N/A | Improved performance in an object retrieval task.[3] |
Safety and Tolerability
This compound: In preclinical studies, this compound did not show anxiogenic-like or proconvulsant effects at a dose of 20 mg/kg (p.o.) in the elevated plus maze test or pentylenetetrazole-induced seizure test, respectively.[1]
Basmisanil: Preclinical studies in rats also indicated a lack of anxiogenic or proconvulsant effects.[3] In Phase I clinical trials with healthy volunteers, basmisanil was found to be safe and well-tolerated.[5] Similarly, in a Phase II trial in adolescents and young adults with Down syndrome, the frequency and nature of adverse events were similar between the basmisanil and placebo groups.[6][7]
Clinical Development
This compound: The clinical development status of this compound is not extensively reported in the public domain, suggesting it may still be in the preclinical or early stages of clinical investigation.[8][9]
Basmisanil: Basmisanil has undergone more extensive clinical evaluation. A Phase II trial (Clematis) in adolescents and young adults with Down syndrome did not meet its primary efficacy endpoint of concomitant improvement in cognition and adaptive functioning, despite evidence of target engagement.[6][7][10] Another Phase II study in participants with cognitive impairment associated with schizophrenia (NCT02953639) was completed, but detailed results are not yet widely published, though some sources suggest disappointing outcomes.[4][11] Basmisanil has also been investigated in other indications such as for severe motor impairment following ischemic stroke and Dup15q syndrome.[3][10][12]
Experimental Protocols
Detailed experimental protocols are not consistently available across all publications. The following are summaries based on the provided information and general knowledge of these behavioral assays.
This compound Studies
-
Rat Passive Avoidance Test: This test assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The dark chamber floor is equipped to deliver a mild foot shock.
-
Procedure: During the training trial, the rat is placed in the light compartment. Upon entering the dark compartment, a mild foot shock is delivered. In the retention trial, typically 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus. This compound was administered orally before the training trial to assess its effect on memory acquisition in the presence of the amnesic agent MK-801.[1][13][14]
-
-
Rat Eight-Arm Radial Maze Test: This task evaluates spatial working and reference memory.
-
Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards are placed at the end of some or all arms.
-
Procedure: Rats are trained to visit each arm to retrieve a food reward, remembering which arms they have already visited to avoid re-entry (a measure of working memory) and not entering arms that are never baited (a measure of reference memory). This compound was tested for its ability to reverse cognitive deficits induced by scopolamine or MK-801.[1][15][16]
-
Basmisanil Studies
-
Rat Morris Water Maze: A test of spatial learning and memory.
-
Apparatus: A large circular pool of opaque water with a hidden escape platform. Visual cues are placed around the room.
-
Procedure: Rats are placed in the pool and must learn the location of the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) and the path taken are recorded. Basmisanil was evaluated for its ability to reverse the spatial learning impairment induced by diazepam.[3][7]
-
Conclusion
Both this compound and basmisanil are potent and selective GABA-A α5 negative allosteric modulators with demonstrated pro-cognitive effects in preclinical models. They share a common mechanism of action, aiming to enhance cognitive function by disinhibiting hippocampal circuits.
This compound has shown promising results in rodent models of chemically-induced cognitive deficits, with an efficacy comparable or superior to donepezil in one study.[1] However, its clinical development appears to be at an early stage.
Basmisanil, while also demonstrating robust preclinical efficacy, has faced challenges in clinical trials. The lack of significant cognitive improvement in the Down syndrome study, despite evidence of target engagement, highlights the complexities of translating preclinical findings to clinical populations and the potential for dissociation between target engagement and clinical efficacy.[6][7]
For researchers and drug developers, the comparative data on these two compounds underscores the therapeutic potential of targeting the GABA-A α5 receptor for cognitive enhancement. However, the clinical setbacks with basmisanil also serve as a cautionary tale, emphasizing the need for careful patient selection, appropriate endpoint measures, and a deeper understanding of the underlying pathophysiology of the target indications. Future research should focus on identifying the patient populations most likely to benefit from this therapeutic approach and on developing more sensitive and clinically relevant outcome measures.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. mmpc.org [mmpc.org]
- 8. criver.com [criver.com]
- 9. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forpatients.roche.com [forpatients.roche.com]
- 11. Basmisanil, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 15. noldus.com [noldus.com]
- 16. 8-Arm Radial Maze for rats or mice, optimized for Videotracking | Animalab [animalab.eu]
A Comparative Analysis of ONO-8590580 and α5IA for Cognitive Enhancement
For Immediate Release
This guide provides a detailed comparison of two prominent investigational compounds, ONO-8590580 and α5IA, both of which target the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used in their evaluation.
Introduction
GABA-A receptors containing the α5 subunit are predominantly expressed in the hippocampus, a brain region critical for learning and memory. These receptors are key regulators of cognitive function, and their modulation presents a promising therapeutic avenue for treating cognitive deficits associated with various neurological and psychiatric disorders. Both this compound and α5IA act as negative allosteric modulators (NAMs) or inverse agonists at these receptors, aiming to enhance cognitive processes.
Mechanism of Action
Both this compound and α5IA exert their effects by binding to the benzodiazepine (B76468) site of GABA-A receptors. As negative allosteric modulators or inverse agonists, they reduce the inhibitory effect of GABA at α5-containing receptors. This disinhibition is thought to enhance synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Figure 1: Simplified signaling pathway of GABA-A α5 receptor modulation.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and α5IA, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | This compound | α5IA |
| Binding Affinity (Ki, nM) | ||
| GABA-A α5 | 7.9[1][2] | Subnanomolar (equivalent to α1, α2, α3) |
| GABA-A α1 | - | Subnanomolar |
| GABA-A α2 | - | Subnanomolar |
| GABA-A α3 | - | Subnanomolar |
| Functional Activity (EC50, nM) | 1.1 (as NAM)[1][2] | Not explicitly reported |
| Maximal Efficacy | 44.4% inhibition (as NAM)[1][2] | Inverse agonist at α5 |
Table 2: Preclinical In Vivo Efficacy
| Model | This compound | α5IA |
| Species | Rat[1][2] | Mouse[3] |
| Cognitive Task | Passive Avoidance Test, 8-Arm Radial Maze[1][2] | Novel Object Recognition, Morris Water Maze[3] |
| Effect | Significantly prevented MK-801-induced memory deficit (3-20 mg/kg, p.o.)[1][2]. Improved cognitive deficit induced by scopolamine (B1681570) and MK-801 (20 mg/kg, p.o.)[1][2]. | Restored learning and memory in Ts65Dn mice (a model for Down syndrome)[3]. Potentiated recognition memory in both wild-type and Ts65Dn mice[3]. |
| Long-Term Potentiation (LTP) | Significantly augmented tetanus-induced LTP in rat hippocampal slices (at 300 nM)[1][2]. | Enhanced burst-induced LTP in mouse hippocampal slices. |
| Side Effect Profile | No anxiogenic-like or proconvulsant effect at 20 mg/kg, p.o.[1][2] | No convulsant or anxiogenic effects[3]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Binding and Functional Assays
Binding Affinity (Ki) Determination: Binding affinities are typically determined using radioligand binding assays with membranes from cells expressing recombinant human GABA-A receptors of specific subunit compositions (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2). The ability of the test compound (this compound or α5IA) to displace a radiolabeled ligand (e.g., [3H]flumazenil) is measured at various concentrations. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Activity (EC50) Assay: The functional activity of the compounds as negative allosteric modulators or inverse agonists is assessed using electrophysiological techniques, such as the two-electrode voltage clamp method in Xenopus oocytes expressing the recombinant human GABA-A receptors. The ability of the compound to inhibit the GABA-induced chloride current is measured. The EC50 is the concentration of the compound that produces 50% of its maximal inhibitory effect.
Figure 2: Generalized workflow for in vitro binding and functional assays.
In Vivo Behavioral Assays
Passive Avoidance Test (as used for this compound): This test assesses fear-motivated learning and memory. The apparatus consists of a brightly lit compartment and a dark compartment separated by a door. During the acquisition trial, a rodent is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock. In the retention trial, typically 24 hours later, the rodent is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
Novel Object Recognition (NOR) Test (as used for α5IA): The NOR test evaluates recognition memory. The test consists of a familiarization phase and a test phase. In the familiarization phase, the animal is placed in an arena with two identical objects and allowed to explore. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates that the animal remembers the familiar one.
Morris Water Maze (MWM) Test (as used for α5IA): The MWM is a test of spatial learning and memory. A rodent is placed in a circular pool of opaque water and must find a hidden platform to escape. The time taken to find the platform (escape latency) is recorded over several trials. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
Ex Vivo Electrophysiology
Long-Term Potentiation (LTP) Measurement: LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Hippocampal slices are prepared from rodent brains. A stimulating electrode is placed to activate presynaptic fibers, and a recording electrode is placed to record the postsynaptic response (field excitatory postsynaptic potential, fEPSP). After establishing a stable baseline response, a high-frequency stimulation (tetanus) is delivered to induce LTP. The potentiation of the fEPSP slope is then monitored for an extended period.
Figure 3: Workflow for a typical Long-Term Potentiation (LTP) experiment.
Conclusion
Both this compound and α5IA have demonstrated promising pro-cognitive effects in preclinical models by selectively modulating GABA-A α5 receptors. This compound shows high potency as a negative allosteric modulator and efficacy in rat models of memory impairment. α5IA has been shown to be an effective cognitive enhancer in mouse models, including a model of Down syndrome. While direct comparative studies are lacking, the available data suggest that both compounds are valuable tools for investigating the role of GABA-A α5 receptors in cognition and hold potential for the development of novel cognitive enhancers. Further research is warranted to fully elucidate their comparative efficacy and safety profiles in various models of cognitive dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ONO-8590580's Selectivity for GABAA Receptor Subtypes
For Immediate Release
This guide provides a detailed comparison of the investigational compound ONO-8590580 and its selectivity for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor over other major subtypes. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this novel cognitive enhancer.
This compound is a novel, orally available negative allosteric modulator (NAM) that preferentially binds to GABAA receptors containing the α5 subunit.[1][2] These receptors are highly expressed in the hippocampus and are implicated in the modulation of learning and memory.[1][2] By selectively inhibiting the activity of α5-containing GABAA receptors, this compound is being investigated for its potential to improve cognitive deficits.[1][2]
Quantitative Comparison of Binding Affinity and Functional Activity
To validate the selectivity of this compound, a series of in vitro pharmacological studies were conducted. The following tables summarize the binding affinity (Ki) and functional activity (EC50) of this compound at recombinant human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2).
Table 1: Binding Affinity of this compound at GABAA Receptor Subtypes
| Receptor Subtype | This compound Ki (nM) |
| α5β3γ2 | 7.9 |
| α1β3γ2 | >1000 |
| α2β3γ2 | >1000 |
| α3β3γ2 | >1000 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, Vol. 30, Issue 22, 2020.
Table 2: Functional Activity of this compound at GABAA Receptor Subtypes
| Receptor Subtype | This compound EC50 (nM) | Maximum Inhibition (%) |
| α5β3γ2 | 1.1 | 44.4 |
| α1β3γ2 | >1000 | Not Determined |
| α2β3γ2 | >1000 | Not Determined |
| α3β3γ2 | >1000 | Not Determined |
Data sourced from The Journal of Pharmacology and Experimental Therapeutics, Vol. 366, Issue 1, 2018 and Bioorganic & Medicinal Chemistry Letters, Vol. 30, Issue 22, 2020.
The data clearly demonstrates that this compound exhibits a high degree of selectivity for the α5 subunit-containing GABAA receptor, with significantly lower affinity and functional activity at the α1, α2, and α3 subtypes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
The binding affinity of this compound for different GABAA receptor subtypes was determined using a radioligand competition binding assay.
-
Receptor Source: Membranes from HEK293 cells stably expressing recombinant human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).
-
Radioligand: [3H]-Flumazenil, a non-selective benzodiazepine (B76468) site antagonist.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of [3H]-Flumazenil and increasing concentrations of this compound.
-
The incubation was carried out at 4°C for 60 minutes.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
The functional activity of this compound as a NAM was assessed using the two-electrode voltage clamp technique in Xenopus laevis oocytes.
-
Expression System: Xenopus laevis oocytes injected with cRNAs encoding for human GABAA receptor subunits (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).
-
Recording: Oocytes were voltage-clamped at -70 mV.
-
Procedure:
-
GABA (at its EC20 concentration) was applied to the oocyte to elicit a baseline current.
-
This compound was then co-applied with GABA at various concentrations.
-
The inhibition of the GABA-evoked current by this compound was measured.
-
-
Data Analysis: The EC50 values and maximal inhibition were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the methodologies and the underlying biological context, the following diagrams are provided.
GABAA Receptor Signaling Pathway
References
Data Presentation: Comparative Pharmacology of GABA-A α5 NAMs
A Comparative Guide to GABA-A Alpha 5 Negative Allosteric Modulators (NAMs) for Researchers
This guide provides a cross-study comparison of prominent GABA-A alpha 5 negative allosteric modulators (NAMs), offering a valuable resource for researchers, scientists, and drug development professionals. The following sections detail the pharmacological profiles of key compounds, outline common experimental methodologies, and visualize relevant pathways and workflows.
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of several well-characterized GABA-A α5 NAMs across different GABA-A receptor alpha subunits. This data highlights the selectivity profile of each compound.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | α5 (IC50/EC50, nM) | Selectivity (α1/α5) |
| Basmisanil (RG1662) | 1031[1] | 458[1] | 510[1] | 5[1] | 8[1] | ~206x |
| L-655,708 | >100-fold vs α5 | >100-fold vs α5 | >100-fold vs α5 | ~0.45 | - | >100x[2] |
| MRK-016 | 0.83[3] | 0.85[3] | 0.77[3] | 1.4[3] | 3[3] | ~0.6x |
| RO4938581 | 174 | 185 | 80 | 4.6 | - | ~38x |
Note: Ki values represent binding affinity, where a lower number indicates higher affinity. IC50/EC50 values represent the concentration of the compound required to inhibit or modulate 50% of the receptor's function. Selectivity is calculated as the ratio of Ki at α1 vs. α5 subunits.
Key In Vivo Findings
-
Basmisanil (RG1662): Has shown pro-cognitive effects in non-human primates and has been investigated in Phase II clinical trials for cognitive impairment associated with Down syndrome and schizophrenia.[1][4] It has also demonstrated rapid and sustained antidepressant-like effects in preclinical models.[5][6]
-
L-655,708: Known to enhance cognition in rats and was one of the first selective α5 NAMs developed.[7][8] However, it also exhibited anxiogenic properties at cognitively enhancing doses.[9]
-
MRK-016: This compound has demonstrated cognitive enhancement in the Morris water maze in rats and, importantly, did not show anxiogenic or proconvulsant activity in preclinical studies.[10]
-
RO4938581: A potent and selective α5 NAM that has been shown to reverse cognitive deficits in various animal models without producing anxiogenic or pro-convulsant effects.[11][12][13][14]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of these compounds are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
-
Membrane Preparation:
-
HEK293 cells are transiently transfected with plasmids encoding the desired human GABA-A receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).
-
Cells are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is then washed and resuspended in an appropriate assay buffer.[15]
-
-
Binding Reaction:
-
Separation and Detection:
-
The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[15]
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined.
-
The Ki (binding affinity) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional effect of a compound on the ion channel activity of the GABA-A receptor.
-
Oocyte Preparation and Injection:
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte expressing the GABA-A receptors is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.[17]
-
The oocyte is perfused with a buffer solution.
-
-
Drug Application and Data Acquisition:
-
GABA is applied to the oocyte to elicit a current response.
-
The test compound (NAM) is then co-applied with GABA, and the change in the GABA-evoked current is measured. A decrease in the current indicates negative allosteric modulation.
-
Concentration-response curves are generated to determine the IC50 of the compound.[17]
-
Morris Water Maze
This is a widely used behavioral test to assess spatial learning and memory in rodents.[18][19]
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface.[18][20]
-
Acquisition Phase:
-
The rodent is placed in the pool from different starting locations and must use distal visual cues in the room to find the hidden platform.
-
The time it takes to find the platform (escape latency) is recorded over several trials and days. A decrease in escape latency indicates learning.
-
-
Probe Trial:
-
After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration: The test compound is typically administered before the training sessions to assess its effect on learning and memory.
Elevated Plus Maze
This test is used to assess anxiety-like behavior in rodents.[21][22]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[23][24]
-
Procedure:
-
The animal is placed in the center of the maze and allowed to explore freely for a set period.[21]
-
The time spent in and the number of entries into the open and closed arms are recorded.
-
-
Interpretation: Anxiogenic compounds typically decrease the time spent in and entries into the open arms, as rodents have a natural aversion to open, elevated spaces.[21][22]
Forced Swim Test
This test is used to screen for potential antidepressant effects of drugs in rodents.[25][26][27]
-
Apparatus: A cylinder filled with water from which the animal cannot escape.[26]
-
Procedure:
-
The animal is placed in the water for a short period (e.g., 6 minutes).[26]
-
The duration of immobility (floating passively) is recorded.
-
-
Interpretation: Antidepressant compounds are known to decrease the duration of immobility, as the animal will spend more time actively trying to escape.[25][28]
Visualizations
The following diagrams illustrate key concepts related to GABA-A α5 NAMs.
Caption: GABA-A receptor signaling and the effect of an α5 NAM.
Caption: A typical experimental workflow for GABAA α5 NAM development.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. Basmisanil - Wikipedia [en.wikipedia.org]
- 5. Basmisanil, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basmisanil, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-655,708 - Wikipedia [en.wikipedia.org]
- 9. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RO4938581, a novel cognitive enhancer acting at GABAA [alpha]5 subunit-containing receptors - ProQuest [proquest.com]
- 15. benchchem.com [benchchem.com]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Elevated plus maze protocol [protocols.io]
- 23. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 24. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 25. lasa.co.uk [lasa.co.uk]
- 26. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 27. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 28. researchgate.net [researchgate.net]
ONO-8590580 Demonstrates Comparable or Superior Efficacy to Donepezil in Preclinical Models of Cognitive Impairment
For Immediate Release
OSAKA, Japan – A preclinical study has revealed that ONO-8590580, a novel GABAAα5 negative allosteric modulator (NAM), exhibits efficacy comparable or superior to the established acetylcholinesterase inhibitor, donepezil (B133215), in rodent models of cognitive deficit. These findings position this compound as a promising therapeutic candidate for cognitive disorders.
The research, centered on scopolamine- and MK-801-induced cognitive impairment in rats, provides a direct comparison of the two compounds. In the eight-arm radial maze test, a key behavioral assay for spatial learning and memory, this compound administered orally at a dose of 20 mg/kg demonstrated equal or greater activity in reversing cognitive deficits than 0.5 mg/kg of donepezil.[1][2]
This compound operates through a distinct mechanism of action compared to donepezil. As a GABAAα5 NAM, it selectively modulates the activity of GABA, the primary inhibitory neurotransmitter in the brain.[1][2] The GABAAα5 receptor subtype is highly expressed in the hippocampus, a brain region critical for memory formation.[1] By negatively modulating these receptors, this compound is thought to reduce excessive inhibitory tone, thereby enhancing synaptic plasticity and cognitive function. Donepezil, in contrast, is an acetylcholinesterase inhibitor that increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is known to be depleted in conditions like Alzheimer's disease.
Comparative Efficacy Data
The following table summarizes the comparative efficacy of this compound and donepezil in the preclinical models cited.
| Compound | Dose | Animal Model | Assay | Efficacy Outcome | Reference |
| This compound | 20 mg/kg (p.o.) | Rat (Scopolamine-induced deficit) | Eight-Arm Radial Maze | Equal or greater activity than Donepezil | [1][2] |
| This compound | 20 mg/kg (p.o.) | Rat (MK-801-induced deficit) | Eight-Arm Radial Maze | Equal or greater activity than Donepezil | [1][2] |
| Donepezil | 0.5 mg/kg | Rat (Scopolamine-induced deficit) | Eight-Arm Radial Maze | - | [1][2] |
| Donepezil | 0.5 mg/kg | Rat (MK-801-induced deficit) | Eight-Arm Radial Maze | - | [1][2] |
| This compound | 3-20 mg/kg (p.o.) | Rat (MK-801-induced deficit) | Passive Avoidance Test | Significant prevention of memory deficit | [1][2] |
Experimental Protocols
1. Animals: Male Sprague-Dawley rats were used for the behavioral studies. Animals were housed under standard laboratory conditions with ad libitum access to food and water. All experiments were conducted in accordance with relevant ethical guidelines for animal research.
2. Cognitive Deficit Induction:
-
Scopolamine-induced deficit: Scopolamine, a muscarinic receptor antagonist, was administered to induce a cholinergic deficit, mimicking aspects of cognitive impairment.
-
MK-801-induced deficit: MK-801, a non-competitive NMDA receptor antagonist, was used to induce a glutamatergic deficit, providing an alternative model of cognitive dysfunction.
3. Eight-Arm Radial Maze Test: This task assesses spatial working and reference memory. The maze consists of a central platform with eight arms radiating outwards. A food reward is placed at the end of some or all arms.
-
Procedure: Rats are placed on the central platform and are allowed to explore the maze to find the food rewards. The number of errors (re-entry into an already visited arm) and the time taken to find all rewards (latency) are recorded.
-
Drug Administration: this compound (20 mg/kg, p.o.) or donepezil (0.5 mg/kg) was administered prior to the test in scopolamine- or MK-801-treated rats.
4. Passive Avoidance Test: This test evaluates long-term memory based on fear conditioning. The apparatus consists of a two-compartment box with a light and a dark chamber.
-
Training: Rats are initially placed in the light compartment. When they enter the dark compartment, they receive a mild foot shock.
-
Testing: After a set period (e.g., 24 hours), the rats are returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: this compound (3-20 mg/kg, p.o.) was administered before the training session in MK-801-treated rats.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathways of this compound and donepezil, and a typical experimental workflow for preclinical cognitive testing.
Caption: Proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of Donepezil.
Caption: Preclinical experimental workflow.
References
ONO-8590580: A Comparative Analysis of its Translational Potential Against Other GABAA α5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-8590580, a novel negative allosteric modulator (NAM) of the GABAA α5 receptor, with other prominent NAMs targeting the same subunit. The objective is to assess the translational potential of this compound by examining its preclinical performance, safety profile, and underlying mechanisms in relation to established and discontinued (B1498344) compounds in its class. This analysis is supported by available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.
Executive Summary
GABAA α5 subunit-containing receptors, predominantly expressed in the hippocampus, are crucial regulators of learning and memory. Negative allosteric modulators of these receptors have emerged as a promising therapeutic strategy for cognitive deficits associated with various neurological and psychiatric disorders. This compound is a novel, orally available GABAA α5 NAM that has demonstrated significant cognitive-enhancing effects in preclinical models. This guide places this compound in the context of other notable GABAA α5 NAMs, such as basmisanil (B605915), MRK-016, L-655,708, and α5IA, to provide a framework for evaluating its potential for clinical development. While direct head-to-head comparative studies are limited, this guide synthesizes the available data to offer a detailed assessment. A significant gap in the current knowledge is the clinical development status of this compound, as no publicly available information from clinical trials was identified.
Comparative Data of GABAA α5 NAMs
The following tables summarize the available quantitative data for this compound and other selected GABAA α5 NAMs, focusing on their in vitro binding and functional activity, as well as their in vivo efficacy in rodent models of cognitive impairment.
Table 1: In Vitro Characterization of GABAA α5 NAMs
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximum Inhibition | Selectivity | Reference(s) |
| This compound | Human GABAA α5 | 7.9 | 1.1 | 44.4% | Functionally selective for α5 | [1][2] |
| Basmisanil | Human GABAA α5 | 5 | - | - | >90-fold vs. α1, α2, α3 | [1] |
| MRK-016 | Human GABAA α1, α2, α3, α5 | 0.8 - 1.5 | - | - | Efficacy selective for α5 | [3][4] |
| L-655,708 | GABAA α5 | - | - | - | 50- to 100-fold vs. α1, α2, α3 | [5] |
| α5IA | GABAA α5 | - | - | - | Selective for α5 | [1] |
| PWZ-029 | GABAA α5 | - | - | - | >60-fold vs. α1, α2, α3 | [1][6] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Cognitive Deficit Inducer | Test | This compound Dose (p.o.) | Key Finding | Reference(s) |
| Rat | MK-801 | Passive Avoidance Test | 3-20 mg/kg | Significantly prevented memory deficit | [1][2] |
| Rat | Scopolamine (B1681570), MK-801 | 8-Arm Radial Maze Test | 20 mg/kg | Improved cognitive deficit, with equal or greater activity than 0.5 mg/kg donepezil | [1][2] |
Signaling Pathway and Mechanism of Action
GABAA α5 NAMs, including this compound, act on the GABAA receptors, which are ligand-gated ion channels. The α5 subunit-containing receptors are highly expressed in the hippocampus and are involved in tonic inhibition, a persistent form of inhibition that regulates neuronal excitability. By negatively modulating the function of these receptors, this compound and other similar NAMs reduce tonic inhibition, thereby facilitating synaptic plasticity processes like long-term potentiation (LTP), which is a cellular correlate of learning and memory.
Figure 1: Simplified signaling pathway of GABAA α5 receptor and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key preclinical behavioral assays used to evaluate the efficacy of this compound are outlined below.
Passive Avoidance Test
Objective: To assess long-term memory in rodents based on fear conditioning.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: A rat is placed in the light compartment. When the animal enters the dark compartment, the door is closed, and a mild, brief electric foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the rat is returned to the light compartment, and the latency to enter the dark compartment is measured.
-
Endpoint: A longer latency to enter the dark compartment in the retention trial is indicative of better memory of the aversive stimulus.
8-Arm Radial Maze Test
Objective: To evaluate spatial working and reference memory.
Methodology:
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Food rewards are placed at the end of some or all arms.
-
Procedure: A food-deprived rat is placed on the central platform and allowed to explore the arms for food.
-
Cognitive Deficit Induction: To model cognitive impairment, animals are pre-treated with an amnesic agent like scopolamine or MK-801.
-
Endpoints:
-
Working Memory Errors: Re-entry into an arm that has already been visited in the same trial.
-
Reference Memory Errors: Entry into an arm that is never baited.
-
Time to complete the task.
-
Figure 2: General experimental workflow for preclinical evaluation of this compound.
Translational Potential: A Comparative Perspective
Efficacy: this compound has demonstrated robust efficacy in preclinical models of cognitive impairment, showing a significant reversal of memory deficits induced by NMDA receptor antagonists and muscarinic receptor antagonists.[1][2] Notably, its performance in the 8-arm radial maze test was comparable to or greater than the standard-of-care acetylcholinesterase inhibitor, donepezil.[1][2] While direct comparative efficacy data against other GABAA α5 NAMs is not readily available, the profile of this compound appears promising. For instance, basmisanil also showed efficacy in preclinical models, attenuating diazepam-induced spatial learning impairment in rats.[1]
Selectivity and Safety Profile: A key factor for the translational success of GABAA α5 NAMs is their selectivity for the α5 subunit over other α subunits (α1, α2, α3), which are associated with sedation, anxiolysis, and myorelaxation. This compound is described as functionally selective for the α5 subunit.[1][2] Preclinical safety studies have shown that this compound does not exhibit anxiogenic-like or proconvulsant effects at effective doses in the elevated plus-maze and pentylenetetrazole-induced seizure tests, respectively.[2] This favorable safety profile is a significant advantage. Basmisanil is reported to be the most selective GABAA α5 NAM described to date, with over 90-fold selectivity against other subunits, and also demonstrated a good safety profile in preclinical and early clinical studies.[1] The development of MRK-016 was halted due to poor tolerability in elderly subjects, highlighting the importance of a clean safety profile for this class of compounds.[4]
Clinical Development: A major unknown in the assessment of this compound's translational potential is its current clinical development status. While preclinical data are encouraging, the transition to human trials is a critical step. In contrast, basmisanil progressed to Phase II clinical trials for Down syndrome and cognitive impairment associated with schizophrenia, although these trials were later terminated for business reasons.[7] The lack of publicly available clinical trial information for this compound makes a direct comparison of its clinical viability challenging.
Conclusion
This compound presents a compelling preclinical profile as a cognitive enhancer with a promising safety margin. Its potent in vitro activity and robust in vivo efficacy in validated animal models position it as a strong candidate for further development. The key differentiators for its translational success will be a superior safety and tolerability profile in humans compared to previously discontinued GABAA α5 NAMs and, ultimately, demonstration of clinical efficacy. The lack of available clinical trial data for this compound remains the most significant uncertainty in a comprehensive assessment of its translational potential. Further disclosure of its clinical development program by Ono Pharmaceutical will be crucial for a more definitive evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eneuro.org [eneuro.org]
- 4. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basmisanil, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Cognitive Effects of ONO-8590580: A Comparative Analysis Across Species
A comprehensive guide for researchers and drug development professionals on the validation of ONO-8590580's pro-cognitive effects, with a comparative assessment against alternative compounds.
This compound, a novel, potent, and selective negative allosteric modulator (NAM) of the GABAA α5 receptor, has demonstrated promising pro-cognitive effects in preclinical studies.[1][2] This guide provides a detailed comparison of this compound's performance with other cognitive enhancers, supported by experimental data. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development.
Executive Summary
This compound has shown significant efficacy in reversing cognitive deficits in rodent models. When compared to basmisanil (B605915), another GABAA α5 NAM, this compound's preclinical profile in rodents appears robust. However, basmisanil's progression to Phase II clinical trials, despite ultimately failing to meet primary efficacy endpoints for cognitive improvement in Down syndrome and schizophrenia, provides valuable translational context. As an alternative mechanism, the sigma-1 receptor (σ1R) antagonist S1RA (E-52862) also displays pro-cognitive properties in rodent models, offering a different therapeutic approach to cognitive enhancement. This guide will delve into the available data for these compounds, presenting a comparative analysis to aid in the evaluation of this compound's potential.
Comparative Efficacy of Pro-Cognitive Compounds
The following tables summarize the quantitative data from preclinical studies on this compound and its comparators, basmisanil and S1RA.
Table 1: GABAA α5 Negative Allosteric Modulators - Rodent Studies
| Compound | Species | Cognitive Task | Dosing | Key Findings |
| This compound | Rat | Passive Avoidance Test (MK-801 induced deficit) | 3-20 mg/kg, p.o. | Significantly prevented MK-801-induced memory deficit.[3][4] |
| This compound | Rat | 8-Arm Radial Maze (Scopolamine & MK-801 induced deficit) | 20 mg/kg, p.o. | Improved cognitive deficit with equal or greater activity than 0.5 mg/kg donepezil (B133215).[3][4] |
| Basmisanil | Rat | Morris Water Maze (Diazepam-induced impairment) | 10 mg/kg, p.o. | Significantly attenuated diazepam-induced spatial learning impairment.[5] |
Table 2: GABAA α5 Negative Allosteric Modulators - Non-Human Primate Studies
| Compound | Species | Cognitive Task | Dosing | Key Findings |
| This compound | - | - | - | No data available in non-rodent species from the provided search results. |
| Basmisanil | Cynomolgus Macaque | Object Retrieval Task | 3 and 10 mg/kg, p.o. | Significantly improved the percentage of correct first reaches during difficult trials.[5] |
Table 3: Sigma-1 Receptor Antagonist - Rodent Studies
| Compound | Species | Cognitive Task | Dosing | Key Findings |
| S1RA (E-52862) | Mouse | Novel Object Recognition Test (Osteoarthritis pain model) | Not specified | Reduced memory impairment.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Passive Avoidance Test (this compound)
-
Objective: To assess the effect of this compound on memory in a rat model of amnesia induced by MK-801.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: Each rat is placed in the light compartment. When the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Drug Administration: this compound (3-20 mg/kg, p.o.) or vehicle is administered before the acquisition trial. The amnesic agent, MK-801, is administered to induce a memory deficit.[7][8][9][10]
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded. Longer latencies indicate better memory retention.
-
8-Arm Radial Maze Test (this compound)
-
Objective: To evaluate the effect of this compound on spatial working and reference memory in rats with cognitive deficits induced by scopolamine (B1681570) or MK-801.[11][12][13][14][15][16][17]
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Food rewards are placed at the end of some arms.
-
Procedure:
-
Habituation and Training: Rats are familiarized with the maze and trained to find food rewards in specific arms.
-
Drug Administration: this compound (20 mg/kg, p.o.), donepezil (0.5 mg/kg), or vehicle is administered before the test session. Cognitive deficits are induced by scopolamine or MK-801.
-
Test Session: The rat is placed on the central platform and allowed to explore the arms to find the rewards. The number of working memory errors (re-entry into an already visited baited arm) and reference memory errors (entry into an unbaited arm) are recorded.
-
Morris Water Maze (Basmisanil)
-
Objective: To assess the effect of basmisanil on spatial learning and memory in a rat model of cognitive impairment induced by diazepam.[18][19][20]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must learn the location of the hidden platform using distal cues in the room. Escape latency (time to find the platform) is recorded over several trials and days.
-
Drug Administration: Basmisanil (10 mg/kg, p.o.) or vehicle is administered before the test sessions. Diazepam is used to induce cognitive impairment.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Object Retrieval Task (Basmisanil)
-
Objective: To evaluate the effect of basmisanil on executive function in non-human primates.[21]
-
Apparatus: A testing apparatus where a food reward is placed inside a transparent box, requiring the primate to perform a detour reach to retrieve it.
-
Procedure:
-
Training: Cynomolgus macaques are trained to retrieve a food reward from the box.
-
Drug Administration: Basmisanil (3 and 10 mg/kg, p.o.) or vehicle is administered before the test session.
-
Test Session: The primate's success rate and latency to retrieve the reward are measured, with a focus on the percentage of correct first reaches in difficult trials.
-
Novel Object Recognition Test (S1RA)
-
Objective: To assess the effect of S1RA on recognition memory in a mouse model.[6][22][23][24][25]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A discrimination index is calculated to quantify recognition memory.
-
Signaling Pathways and Mechanisms of Action
GABAA α5 Negative Allosteric Modulators (this compound, Basmisanil)
GABAA receptors containing the α5 subunit are highly expressed in the hippocampus, a brain region critical for learning and memory. These receptors mediate tonic inhibition, a persistent form of inhibition that can dampen neuronal excitability. GABAA α5 NAMs, such as this compound and basmisanil, bind to a site on the GABAA receptor distinct from the GABA binding site and reduce the receptor's response to GABA. This reduction in tonic inhibition is thought to enhance synaptic plasticity, such as long-term potentiation (LTP), and thereby improve cognitive function.
Sigma-1 Receptor Antagonists (S1RA)
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating various cellular processes, including calcium signaling, ion channel function, and neurotransmitter release. The precise mechanism by which σ1R antagonists exert their pro-cognitive effects is still under investigation, but it is thought to involve the modulation of NMDA receptor function and the reduction of neuroinflammation by inhibiting microglial activation.
Experimental Workflow Comparison
The validation of pro-cognitive compounds typically follows a standardized workflow, from in vitro characterization to in vivo behavioral testing in animal models of cognitive impairment.
References
- 1. criver.com [criver.com]
- 2. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-801 induced retrieval, but not acquisition, deficits for passive avoidance conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor antagonism with MK-801 impairs consolidation and reconsolidation of passive avoidance conditioning in adolescent rats: evidence for a state dependent reconsolidation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of ghrelin on MK-801 induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of scopolamine on repeated acquisition of radial-arm maze performance by rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scopolamine impairs spatial working memory in the radial maze: an analysis by error type and arm choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. noldus.com [noldus.com]
- 15. Effects of scopolamine on performance of rats in a delayed-response radial maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. banglajol.info [banglajol.info]
- 17. enjournals.ssu.ac.ir [enjournals.ssu.ac.ir]
- 18. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caplab.yale.edu [caplab.yale.edu]
- 22. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. jacobs.berkeley.edu [jacobs.berkeley.edu]
A Comparative Guide to ONO-8590580 and Other Modulators of Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of ONO-8590580, a novel GABA-A α5 negative allosteric modulator (NAM), on Long-Term Potentiation (LTP) against a range of other LTP modulators. The information is compiled from preclinical research and is intended to provide an objective overview supported by experimental data.
Introduction to this compound
This compound is an orally available, selective negative allosteric modulator of the α5 subunit-containing GABA-A receptor.[1][2] These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[2] By negatively modulating the inhibitory effects of GABA at these specific receptors, this compound is designed to enhance cognitive function. One of the key cellular mechanisms thought to underlie learning and memory is Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Preclinical studies have demonstrated that this compound significantly augments tetanus-induced LTP in rat hippocampal slices.[2] This compound is being investigated for its therapeutic potential in cognitive disorders.[3]
Comparative Analysis of LTP Modulators
The following table summarizes the effects of this compound and other classes of LTP modulators. The data is derived from in vitro studies on rodent hippocampal slices, a standard model for studying LTP.
| Modulator Class | Compound(s) | Mechanism of Action | Target Receptor/Protein | Effect on LTP | Quantitative Data (fEPSP Slope) |
| GABA-A α5 NAM | This compound | Negative Allosteric Modulator | GABA-A α5 Receptor | Enhancement | Significantly augmented at 300 nM[2] |
| L-655,708 | Negative Allosteric Modulator | GABA-A α5 Receptor | Enhancement | Converts LTD to LTP[4] | |
| RO4938581 | Inverse Agonist | GABA-A α5 Receptor | Enhancement | Enhances hippocampal LTP[1][5] | |
| AMPAkine | CX516 (Ampalex) | Positive Allosteric Modulator | AMPA Receptor | Enhancement | Facilitates LTP induction[6] |
| CX717 | Positive Allosteric Modulator | AMPA Receptor | Enhancement | Augments LTP induction[7] | |
| CX546 | Positive Allosteric Modulator | AMPA Receptor | Enhancement | Enhances LTP[8] | |
| Neurotrophin | BDNF | Agonist | TrkB Receptor | Enhancement | Facilitates LTP; 133% of control at 200 ng/ml[9][10] |
| NMDA Receptor Antagonist | APV (AP5) | Competitive Antagonist | NMDA Receptor | Inhibition/Blockade | Blocks LTP induction[11] |
| MK-801 (Dizocilpine) | Non-competitive Antagonist (Channel Blocker) | NMDA Receptor | Inhibition/Blockade | Blocks LTP induction | |
| mGluR5 PAM | VU-29 | Positive Allosteric Modulator | mGluR5 | Enhancement | Enhances threshold theta burst stimulation-induced LTP[12] |
Signaling Pathways in LTP Modulation
The following diagram illustrates the key signaling pathways involved in the induction of NMDAR-dependent LTP and highlights the points of intervention for this compound and other modulators.
Caption: Signaling pathways in NMDAR-dependent LTP and points of modulator intervention.
Experimental Protocols
The following is a generalized protocol for the induction and measurement of LTP in acute hippocampal slices, based on standard methodologies.
Hippocampal Slice Preparation
-
Animal Euthanasia and Brain Extraction: Male Wistar rats (6-8 weeks old) are anesthetized and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Slicing: The hippocampus is dissected out and transverse slices (300-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are transferred to an interface chamber and allowed to recover for at least 1 hour at room temperature in oxygenated aCSF.
Electrophysiological Recording
-
Slice Placement: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (30-32°C).
-
Electrode Positioning: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Test stimuli (e.g., 0.05 Hz) are delivered to establish a stable baseline fEPSP response for at least 20-30 minutes. The stimulus intensity is adjusted to elicit an fEPSP amplitude that is 30-40% of the maximal response.
LTP Induction and Measurement
-
Drug Application: The compound of interest (e.g., this compound at 300 nM) is bath-applied for a predetermined period before LTP induction.
-
Tetanic Stimulation: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or a single train of 100 Hz for 1 second.
-
Post-Tetanus Recording: The fEPSP slope is recorded for at least 60 minutes following the tetanic stimulation to measure the magnitude and stability of the potentiation. The percentage change in the fEPSP slope from the baseline is calculated to quantify the degree of LTP.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vitro LTP studies.
Conclusion
This compound enhances LTP, a key cellular correlate of learning and memory, through its action as a GABA-A α5 negative allosteric modulator. This mechanism of action, which reduces tonic inhibition in the hippocampus, offers a distinct approach to cognitive enhancement compared to other modulators that directly target excitatory neurotransmission, such as AMPAkines, or those that act through broader neurotrophic pathways, like BDNF. The preclinical data suggest that this compound holds promise as a therapeutic agent for cognitive disorders, and its specific effects on LTP provide a valuable benchmark for the development of novel cognitive enhancers. Further research, including direct comparative studies with quantitative endpoints, will be crucial to fully elucidate the relative efficacy and potential advantages of this compound in modulating synaptic plasticity.
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Contribution of Endogenous Neurotrophins in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prolonged ampakine exposure prunes dendritic spines and increases presynaptic release probability for enhanced long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain-Derived Neurotrophic Factor Enhances Long-Term Potentiation in Rat Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of LTP in Aged Rats is Dependent on Endogenous BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anxiogenic Potential of ONO-8590580 in Comparison to Other GABAA Receptor Negative Allosteric Modulators
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the anxiogenic potential of ONO-8590580, a novel GABAA α5 subunit-selective negative allosteric modulator (NAM), relative to other NAMs. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to inform researchers, scientists, and drug development professionals on the distinct safety profile of this compound.
Executive Summary
This compound is a potent and selective negative allosteric modulator of GABAA receptors containing the α5 subunit. Preclinical studies have demonstrated that, unlike non-selective NAMs which are known to induce anxiety, this compound does not exhibit anxiogenic-like effects at doses that are effective for cognitive enhancement. This favorable safety profile is shared by other α5-selective NAMs such as basmisanil, MRK-016, and α5IA, distinguishing them from non-selective compounds like FG-7142 which consistently produce robust anxiogenic responses in animal models. This guide will delve into the quantitative data from preclinical anxiety assays, outline the experimental protocols used, and illustrate the underlying signaling pathways.
Data Presentation: Comparative Anxiogenic Potential
The following table summarizes the available quantitative data from the elevated plus maze (EPM) test, a standard behavioral assay for assessing anxiety in rodents. A decrease in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiogenic effect.
| Compound | Selectivity | Dose | Species | % Time in Open Arms (vs. Vehicle) | % Open Arm Entries (vs. Vehicle) | Anxiogenic Potential |
| This compound | GABAA α5 NAM | 20 mg/kg, p.o. | Rat | No significant change reported[1] | No significant change reported[1] | Low |
| Basmisanil | GABAA α5 NAM | Not specified | Rat | No anxiogenic or proconvulsant effects reported[2] | Not specified | Low |
| MRK-016 | GABAA α5 NAM | Not specified | Rat | Not anxiogenic[2] | Not specified | Low |
| α5IA | GABAA α5 NAM | Not specified | Not specified | Not anxiogenic[2] | Not specified | Low |
| FG-7142 | Non-selective NAM | 10-20 mg/kg | Rat | Significantly reduced[3] | Significantly reduced[3] | High |
Note: While specific quantitative data for the α5 NAMs (this compound, basmisanil, MRK-016, α5IA) were not available in the public domain, the cited literature consistently reports a lack of anxiogenic effects at effective doses.
Experimental Protocols
The elevated plus maze (EPM) is a widely used and validated behavioral test to assess anxiety-like behavior in rodents. The protocol outlined below is a standard representation of the methodology used in such studies.
Elevated Plus Maze (EPM) Protocol for Rodents
Objective: To assess the anxiogenic or anxiolytic potential of a compound by measuring the animal's behavior in an elevated, plus-shaped maze with two open and two enclosed arms.
Apparatus:
-
An elevated, plus-shaped maze, typically made of a non-reflective material.
-
For rats, the arms are approximately 50 cm long and 10 cm wide, elevated 50-70 cm from the floor.
-
Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two arms are open.
-
A central platform (e.g., 10x10 cm) connects the four arms.
-
The apparatus is situated in a dimly lit, quiet room to minimize external stimuli.
Procedure:
-
Acclimatization: Animals are habituated to the testing room for at least 60 minutes before the test begins.
-
Drug Administration: The test compound (e.g., this compound), vehicle, or a positive control (e.g., FG-7142) is administered at a predetermined time before the test (e.g., 30-60 minutes for oral administration).
-
Test Initiation: The animal is placed on the central platform of the maze, facing one of the open arms.
-
Observation Period: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: An automated tracking system or a trained observer records the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. A statistically significant decrease in these parameters for the drug-treated group compared to the vehicle group indicates an anxiogenic effect. Total arm entries or distance traveled are analyzed to rule out confounding effects on locomotion.
Mandatory Visualizations
Signaling Pathway of GABAA Receptor Negative Allosteric Modulation
Caption: GABAA receptor modulation by an α5-selective NAM like this compound.
Experimental Workflow for Evaluating Anxiogenic Potential
References
- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. POTENTIAL ANXIOGENIC EFFECTS OF CANNABINOID CB1 RECEPTOR ANTAGONISTS/INVERSE AGONISTS IN RATS: COMPARISONS BETWEEN AM4113, AM251, AND THE BENZODIAZEPINE INVERSE AGONIST FG-7142 - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Proconvulsant Activity of ONO-8590580: A Comparative Guide
A comprehensive analysis of preclinical data confirms that ONO-8590580, a novel GABAA α5 negative allosteric modulator (NAM), exhibits a favorable safety profile with no evidence of proconvulsant activity. This contrasts with some other cognitive enhancement strategies and even other modulators of the GABAA system, highlighting its potential as a safe therapeutic candidate for cognitive disorders.
This guide provides a detailed comparison of this compound with other relevant compounds, supported by experimental data and methodologies, to offer researchers, scientists, and drug development professionals a clear perspective on its safety profile regarding seizure liability.
Executive Summary of Comparative Proconvulsant Activity
| Compound | Class | Proconvulsant Activity | Key Findings |
| This compound | GABAA α5 NAM | No | No proconvulsant effects were observed in the pentylenetetrazole (PTZ)-induced seizure test at a dose of 20 mg/kg, p.o.[1][2] |
| Basmisanil | GABAA α5 NAM | No | Did not show anxiogenic or proconvulsant effects in rats at plasma concentrations that improved cognition. |
| RY-080 | GABAA α5 NAM | Yes | Demonstrated proconvulsant activity in the PTZ test, lowering the seizure threshold in mice.[3] |
| Cholinesterase Inhibitors (e.g., Donepezil (B133215), Rivastigmine) | Cognitive Enhancers | Potential Risk | Associated with an increased risk of seizure after one year of continuous use in patients with dementia.[4][5] |
Mechanism of Action and Rationale for Proconvulsant Assessment
This compound is a negative allosteric modulator of GABAA receptors containing the α5 subunit. These receptors are highly expressed in the hippocampus and are involved in learning and memory.[2] By selectively modulating these receptors, this compound is designed to enhance cognitive function. However, modulation of the GABAA system, the primary inhibitory neurotransmitter system in the brain, carries a theoretical risk of altering seizure thresholds. Non-selective GABAA receptor NAMs can be proconvulsant.[6] Therefore, a thorough evaluation of proconvulsant potential is a critical step in the preclinical safety assessment of compounds like this compound.
Figure 1. Simplified signaling pathway of GABAA receptor activation and the modulatory action of this compound.
Experimental Protocols
The primary method for assessing proconvulsant activity in the preclinical evaluation of this compound was the pentylenetetrazole (PTZ)-induced seizure test.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This widely used and validated animal model is designed to evaluate the potential of a test compound to lower the seizure threshold.
-
Objective: To determine if a test substance increases the susceptibility of an animal to a chemically induced seizure.
-
Test System: The study on this compound utilized rats.[1][2]
-
Procedure:
-
A cohort of animals is administered the test compound (this compound at 20 mg/kg, orally) or a vehicle control.
-
After a predetermined time to allow for drug absorption and distribution, a sub-convulsive or threshold dose of PTZ is administered. PTZ is a GABAA receptor antagonist that can induce seizures.
-
Animals are then observed for a defined period for the onset, incidence, and severity of seizures (e.g., myoclonic jerks, clonic convulsions).
-
-
Endpoint Analysis: Key parameters measured include the latency to the first seizure, the duration of seizures, and the percentage of animals in each group that exhibit seizure activity. A significant decrease in seizure latency or an increase in seizure incidence or severity in the drug-treated group compared to the vehicle group indicates proconvulsant activity.
Figure 2. Experimental workflow for the pentylenetetrazole (PTZ)-induced seizure test.
Comparative Analysis of Proconvulsant Liability
This compound vs. Other GABAA α5 NAMs
While this compound and basmisanil, both selective GABAA α5 NAMs, have demonstrated a lack of proconvulsant activity in preclinical models, this is not a universal feature of this class of compounds. For instance, RY-080, another GABAA α5 selective NAM, was found to be proconvulsant in the PTZ test.[3] This highlights the importance of specific molecular structure and off-target effects in determining the safety profile of these modulators. The proconvulsant effect of RY-080 was demonstrated by a reduction in the dose of PTZ required to induce tonic convulsions in mice.[3]
This compound vs. Other Classes of Cognitive Enhancers
Cholinesterase inhibitors, a mainstay in the symptomatic treatment of Alzheimer's disease, have been associated with a potential risk of seizures. A population-based study indicated that long-term use (one year) of cholinesterase inhibitors like donepezil and rivastigmine (B141) was associated with an increased risk of seizures in patients with dementia.[4][5] This suggests a different safety consideration for this class of cognitive enhancers compared to the favorable preclinical profile of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The proconvulsant effects of the GABAA alpha5 subtype-selective compound RY-080 may not be alpha5-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Association of cognitive enhancers and incident seizure risk in dementia: a population-based study | springermedizin.de [springermedizin.de]
- 6. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ONO-8590580: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of ONO-8590580, a GABA-A α5 negative allosteric modulator. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
This compound is a potent research compound, and its disposal requires careful consideration of its chemical nature and potential hazards. The following procedures are based on standard laboratory safety protocols and information typically found in Safety Data Sheets (SDS) for similar research compounds.
Chemical and Physical Properties
A clear understanding of the compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₁H₂₁FN₆ |
| Molecular Weight | 376.43 g/mol |
| CAS Number | 1802661-73-9 |
| Appearance | Solid powder |
| Storage Temperature | -20°C |
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, including contaminated gloves, bench paper, pipette tips, and vials, in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. If the solvent is flammable, a chemically resistant container designed for flammable liquids must be used. Do not mix incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "1802661-73-9."
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the start date of waste accumulation.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that the storage area is secondary containment-compliant to prevent the spread of material in case of a spill.
-
Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for waste pickup schedules.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste.
-
Follow all institutional and local regulations for the final disposal by a licensed hazardous waste management company.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste generated during laboratory experiments.
Caption: Workflow for the safe disposal of this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet for the most detailed and up-to-date information. By adhering to these procedures, you contribute to a safe laboratory environment and ensure responsible chemical waste management.
Essential Safety and Logistical Information for Handling ONO-8590580
Disclaimer: A specific Safety Data Sheet (SDS) for ONO-8590580 is not publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols and requirements.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans designed to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Hazard Assessment
Given that this compound is a potent, selective GABAA α5 negative allosteric modulator, it should be handled as a highly potent active pharmaceutical ingredient (HPAPI).[1] The primary concerns when handling such compounds are to prevent inhalation, ingestion, and skin contact. A comprehensive risk assessment should be performed before any handling of the compound.
Key Hazard Considerations:
-
Toxicological Properties: The full toxicological profile of this compound is not widely documented. As a potent neuromodulator, it has the potential for significant biological effects at low doses.
-
Physical Form: Typically supplied as a powder, there is a high risk of aerosolization during weighing and solution preparation.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure. The level of PPE should be determined by the specific laboratory procedure and the quantity of the compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[2] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Operational Plans: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety from receipt to disposal.
Compound Receipt and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Verify Labeling: Confirm that the container is clearly labeled with the compound name, batch number, and any hazard warnings.
-
Storage: Store this compound in a securely sealed, clearly labeled container in a designated, restricted-access area. Follow the supplier's recommendations for storage temperature, which is typically at -20°C for the solid form.
Weighing and Solution Preparation
-
Use of Engineering Controls: All handling of powdered this compound must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Prepare Work Area: Before starting, ensure the work area is clean and decontaminated. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound using a tared weigh boat. Use anti-static techniques to prevent dispersal of the powder.
-
Solution Preparation: Prepare solutions within the fume hood. Slowly add the solvent to the powder to avoid splashing. Ensure the compound is fully dissolved before removing the solution from the fume hood.
Spill Management
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Notify: Inform the laboratory supervisor and EH&S department immediately.
-
Secure Area: Restrict access to the spill area.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a spill kit containing absorbent materials, deactivating agents (if known), and waste disposal bags.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure | Rationale |
| Unused Compound | - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | To prevent environmental contamination and accidental exposure. |
| Contaminated Labware (vials, pipette tips, etc.) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent injury and contamination from sharps and residual compound. |
| Contaminated PPE (gloves, lab coat, etc.) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To prevent secondary contamination from used protective equipment. |
| Liquid Waste (solutions containing this compound) | - Collect in a sealed, chemical-resistant container.- Label with the full chemical name and concentration.- Dispose of through the institutional hazardous waste program. | To ensure proper handling and disposal of potentially hazardous chemical solutions. |
Experimental Protocols
The following are examples of experimental methodologies involving this compound, as described in the scientific literature.
In Vivo Cognitive Deficit Model in Rats
-
Objective: To investigate the effect of this compound on cognitive deficits induced by MK-801 and scopolamine (B1681570).
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer this compound orally (p.o.) at a dose of 20 mg/kg.
-
After a specified time, induce cognitive deficit using MK-801 (0.075 mg/kg, intraperitoneally) and scopolamine (0.2 mg/kg, intraperitoneally).
-
Assess cognitive performance using an 8-arm radial maze test, measuring the number of errors and total latency.
-
In Vivo Study of Anxiogenic-like Effects in Rats
-
Objective: To determine if this compound induces anxiety-like behavior.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer either vehicle, this compound (20 mg/kg, p.o.), or a positive control (FG-7142, 15 mg/kg, i.p.).
-
After 1 hour, place the rats in an elevated plus-maze for 5 minutes.
-
Behavior is recorded and analyzed using a video tracking system.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the safe handling of potent compounds like this compound.
Caption: Workflow for Safe Handling of Potent Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
